4-Benzyl-2,6-dichloropyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZTXSHXRNYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673135 | |
| Record name | 4-Benzyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796095-89-1 | |
| Record name | 4-Benzyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Regioselective Synthesis of 4-Benzyl-2,6-dichloropyrimidine via Grignard-Mediated Nucleophilic Aromatic Substitution
An In-Depth Technical Guide for Chemical Synthesis Professionals
Executive Summary
Substituted pyrimidines are foundational scaffolds in modern drug discovery and agrochemical development. Among these, 4-benzyl-2,6-dichloropyrimidine serves as a versatile intermediate, offering multiple sites for subsequent functionalization. The primary challenge in its synthesis from the readily available 2,4,6-trichloropyrimidine lies in achieving regioselective C-C bond formation at the C4 position while preserving the chlorine atoms at C2 and C6. This guide details a robust and field-proven methodology centered on a Grignard-mediated Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings that govern the reaction's selectivity, provide a detailed, step-by-step experimental protocol, and present the necessary data for product characterization and safety. This document is intended to provide researchers, chemists, and process development professionals with the technical insights required for the successful synthesis and validation of this key chemical building block.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including notable drugs like Gleevec and Crestor.[1] Its nitrogen-containing heterocyclic structure allows it to engage in various biological interactions, while its periphery can be functionalized to fine-tune pharmacological properties. The synthesis of polysubstituted pyrimidines with precise regiochemical control is therefore a critical endeavor in the development of new chemical entities.
This compound is a particularly valuable intermediate. The benzyl group introduces a key hydrophobic moiety, while the two remaining chlorine atoms at the C2 and C6 positions serve as orthogonal synthetic handles for subsequent modifications, such as further SNAr reactions or palladium-catalyzed cross-couplings.[2][3] The synthesis of this target molecule from 2,4,6-trichloropyrimidine presents a classic challenge of regioselectivity, which can be effectively addressed by leveraging the inherent electronic properties of the pyrimidine ring.
Mechanistic Rationale: Achieving C4 Selectivity
The successful synthesis hinges on understanding and exploiting the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and the presence of three strongly electron-withdrawing chlorine atoms further activates the ring towards nucleophilic attack.[4][5]
The SNAr Pathway on Polychloropyrimidines
Unlike typical SN1 or SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[6][7]
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]
-
Elimination: The leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring.
The Basis of Regioselectivity: C4 vs. C2
In 2,4,6-trichloropyrimidine, the carbon atoms at positions C4 and C6 are electronically equivalent and are the most susceptible to nucleophilic attack. This preference is a direct consequence of the electronic structure of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive effect. The C4/C6 positions are para/ortho to these nitrogens, making them significantly more electrophilic than the C2 position, which is situated between them.
Quantum mechanical analyses and experimental observations confirm that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4,6-trichloropyrimidine has its largest lobes at the C4 and C6 positions.[8] This indicates that these sites are the most favorable for attack by a nucleophile like the benzyl carbanion from a Grignard reagent. The resulting Meisenheimer complex is better able to delocalize the negative charge onto the ring's nitrogen atoms when the attack occurs at C4/C6, leading to a more stable intermediate and a lower activation energy for this reaction pathway.[2][6]
Caption: SNAr mechanism for C4-benzylation of 2,4,6-trichloropyrimidine.
Experimental Protocol: A Self-Validating Workflow
This protocol describes the synthesis of this compound, including the in-situ preparation of the necessary Grignard reagent. The procedure emphasizes anhydrous conditions and controlled temperature, which are critical for success.
Materials and Equipment
-
Reagents: Magnesium turnings, iodine (crystal), benzyl chloride, 2,4,6-trichloropyrimidine, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.
-
Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, inert gas line (N₂ or Ar), ice-water bath, dry ice-acetone bath, rotary evaporator, standard laboratory glassware, silica gel for column chromatography.
Workflow Overview
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
Part A: Preparation of Benzylmagnesium Chloride
-
Setup: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Initiation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. Add a small portion of a solution of benzyl chloride (1.1 eq) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates the initiation of the Grignard reaction.[9]
-
Formation: Add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent. The resulting dark grey/brown solution should be used immediately.
Part B: Synthesis of this compound
-
Reactant Solution: In a separate, dry, nitrogen-flushed flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the pyrimidine solution to -78 °C using a dry ice/acetone bath.
-
Addition: Transfer the freshly prepared benzylmagnesium chloride solution to the dropping funnel and add it dropwise to the cold pyrimidine solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below -70 °C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice-water bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then saturated brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[11]
Data Summary and Characterization
The successful synthesis of this compound must be confirmed through rigorous characterization.
Typical Reaction Parameters and Yield
| Parameter | Value | Rationale |
| TCP Equivalents | 1.0 | Limiting Reagent |
| Benzyl Chloride Eq. | 1.1 | Ensures complete formation of Grignard. |
| Magnesium Eq. | 1.2 | Slight excess to drive Grignard formation. |
| Temperature | -78 °C to RT | Low temp for addition improves selectivity. |
| Reaction Time | 12-16 hours | Allows reaction to proceed to completion. |
| Typical Yield | 60-75% | Expected yield after purification. |
Spectroscopic Data for Structural Verification
The identity and purity of the final product (Molecular Formula: C₁₁H₈Cl₂N₂) should be confirmed using standard spectroscopic methods.[12]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.35-7.20 (m, 5H, Ar-H of benzyl group)
-
δ ~7.15 (s, 1H, pyrimidine C5-H )
-
δ ~4.10 (s, 2H, -CH₂ -Ph)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~170.0 (C4-benzyl)
-
δ ~161.5 (C2/C6-Cl)
-
δ ~137.0 (Quaternary C of benzyl group)
-
δ ~129.0, 128.8, 127.5 (Ar-C H of benzyl group)
-
δ ~118.0 (C5)
-
δ ~42.0 (-C H₂-Ph)
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) will show a characteristic isotopic cluster for two chlorine atoms at m/z 238, 240, and 242.[13]
-
Safety and Handling Precautions
Proper safety protocols are mandatory when performing this synthesis.
-
2,4,6-Trichloropyrimidine: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
Benzyl Chloride: Is a lachrymator and is corrosive. It is also a suspected carcinogen. All handling must be done in a fume hood.
-
Grignard Reagents & Anhydrous Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides.[15] Grignard reactions are highly exothermic and can be violent if not controlled. Ensure the reaction is conducted under an inert atmosphere and that quenching is performed slowly and with adequate cooling.[9]
-
General Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[16] Contaminated clothing should be removed immediately.[14] All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound from 2,4,6-trichloropyrimidine is a prime example of controlled, regioselective synthesis on an electron-deficient heterocyclic system. By leveraging the inherent electronic bias of the pyrimidine ring, a Grignard-mediated SNAr reaction provides a reliable and efficient route to this valuable intermediate. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully produce and validate this compound, enabling further exploration in the fields of medicinal chemistry and materials science.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 12. chemwhat.com [chemwhat.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
The Chemistry and Application of 4-Benzyl-2,6-dichloropyrimidine: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, underpinning the therapeutic efficacy of a multitude of approved drugs.[1][2] Its inherent electronic properties and versatile substitution patterns offer a rich playground for the molecular architect. Within this privileged class of heterocycles, 4-benzyl-2,6-dichloropyrimidine emerges as a particularly valuable building block. The strategic placement of a benzyl group and two reactive chlorine atoms on the electron-deficient pyrimidine ring bestows upon it a unique combination of structural features and chemical reactivity. This guide provides an in-depth technical overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a versatile scaffold in the development of novel therapeutics. We will explore the causality behind its reactivity and provide field-proven insights for its strategic deployment in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in synthesis and drug development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in reaction media and for its formulation.
| Property | Value | Source |
| CAS Number | 796095-89-1 | [3] |
| Molecular Formula | C₁₁H₈Cl₂N₂ | [3] |
| Molecular Weight | 239.10 g/mol | [3] |
| Appearance | Pale yellow oil | [3] |
| Boiling Point | 151-154 °C at 2.4 Torr | [3] |
| Density | 1.334 g/cm³ | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of this compound.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear signature of the benzyl and pyrimidine moieties.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.44 - 7.32 | m | 3H | Aromatic (m, p-protons of benzyl) |
| 7.30 - 7.24 | m | 2H | Aromatic (o-protons of benzyl) |
| 7.04 | s | 1H | H-5 (pyrimidine ring) |
| 4.12 | s | 2H | -CH₂- (benzylic protons) |
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include C-H stretching from the aromatic and benzylic groups, C=N and C=C stretching vibrations from the pyrimidine ring, and C-Cl stretching bands. Although a specific spectrum for this compound is not widely published, data from similar molecules like 2-amino-4,6-dichloropyrimidine can provide a reference for the expected regions of absorption.[6]
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 239.10 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with the M+2 peak being approximately 65% of the intensity of the M peak, and the M+4 peak being around 10%.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through the regioselective reaction of a suitable starting material. A common and effective method involves the Grignard reaction of 2,4,6-trichloropyrimidine with benzylmagnesium chloride.[3]
Synthetic Workflow
Detailed Experimental Protocol
Materials:
-
2,4,6-Trichloropyrimidine
-
1M Benzylmagnesium chloride in diethyl ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Cyclohexane (Cy)
-
Ethyl acetate (EA)
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine (936 mg, 5 mmol) in anhydrous THF (30 mL), add 1M benzylmagnesium chloride in Et₂O (5 mL, 5 mmol) dropwise at -78 °C under an inert atmosphere.
-
Allow the reaction mixture to warm up to 20 °C over a period of 3 hours.
-
Quench the reaction by adding water and ethyl acetate.
-
Extract the product into the organic phase twice with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of cyclohexane to 90:10 cyclohexane/ethyl acetate as the eluent.
-
This procedure affords this compound as a pale yellow oil (1.1 g, 92% yield).[3]
Chemical Reactivity: A Tale of Two Chlorines
The chemical reactivity of this compound is dominated by the two chlorine atoms on the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration for synthetic chemists.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atoms at the 2 and 6 positions are activated towards substitution by a variety of nucleophiles, including amines, alcohols, and thiols. Generally, in dichloropyrimidines, the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position.[7] This is attributed to the better stabilization of the Meisenheimer intermediate formed during the reaction.[8]
The benzyl group at the 4-position can exert a modest electronic and steric influence on the reactivity of the C2 and C6 positions. However, for most nucleophiles, substitution is expected to occur preferentially at the C6 position, which is para to one of the ring nitrogens and less sterically hindered than the C2 position, which is flanked by two nitrogen atoms.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for C-C, C-N, and C-O bond formation. Dichloropyrimidines are excellent substrates for these reactions.[9][10] The regioselectivity of cross-coupling reactions on dichloropyrimidines can often be controlled by the choice of catalyst and reaction conditions. In many cases, the C4/C6 positions are more reactive than the C2 position in Suzuki couplings.[11] This allows for the sequential functionalization of the pyrimidine ring.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold for the synthesis of biologically active molecules. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, including anticancer agents like Imatinib and antiviral therapies.[3] The benzyl group can be a key pharmacophoric element or a modifiable handle for structure-activity relationship (SAR) studies.
This compound serves as a crucial starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications in several key areas:
-
Anticancer Agents: The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound can be used to synthesize pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, which have shown significant anti-breast cancer activity.[3] It is also implicated as a building block for compounds targeting myeloid leukemia.[3]
-
Antiviral Agents: Pyrimidine derivatives are known to exhibit antiviral properties. This compound is utilized in the synthesis of N-heteroaryl substituted adamantane-containing amines, which are being investigated for their potential antiviral activities.[3]
-
Anti-inflammatory and Analgesic Agents: The pyrimidine core is also associated with anti-inflammatory and analgesic effects, making this compound a valuable starting point for the development of new treatments for inflammatory conditions.[3]
-
Cardiovascular Agents: This dichloropyrimidine derivative has been employed in the synthesis of compounds with potential applications as cardiovascular agents and antihypertensives.[3]
Conclusion
As a Senior Application Scientist, it is clear that this compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting material for drug discovery campaigns. The ability to selectively functionalize the two chlorine atoms through nucleophilic substitution and cross-coupling reactions allows for the rapid generation of diverse chemical libraries. The demonstrated utility of its derivatives in oncology, virology, and inflammation research underscores the significant potential of this scaffold in the development of next-generation therapeutics. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the chemical potential of this compound in their quest for novel and impactful medicines.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Buy this compound | 796095-89-1 [smolecule.com]
- 4. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-benzyl-2,6-dichloropyrimidine (CAS No. 796095-89-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-benzyl-2,6-dichloropyrimidine, a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the principles of regioselectivity are discussed to provide actionable insights for laboratory practice. This guide is intended to serve as a valuable resource for researchers leveraging this versatile building block in the design and synthesis of novel chemical entities.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1] Its inherent electronic properties and the ability to be readily functionalized make it a privileged structure in drug discovery. Dichloropyrimidines, in particular, serve as highly versatile precursors, with the two chlorine atoms acting as reactive handles for the sequential and regioselective introduction of various substituents.
This compound (CAS No. 796095-89-1) is a notable example of such a scaffold, combining the reactive dichloropyrimidine core with a benzyl moiety. This combination makes it an attractive starting material for the synthesis of compounds with potential applications in areas such as antiviral and anticancer research.[2] This guide will provide a detailed exploration of its synthesis, characterization, and synthetic utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in research and development.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive, peer-reviewed dataset is not fully established.
| Property | Value | Reference(s) |
| CAS Number | 796095-89-1 | [3] |
| Molecular Formula | C₁₁H₈Cl₂N₂ | [3] |
| Molecular Weight | 239.10 g/mol | [3] |
| Appearance | Pale yellow oil | [4] |
| Density | ~1.334 g/cm³ | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran. | Inferred from synthetic protocols. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. The expected signals for this compound are as follows:
-
δ 7.44 - 7.24 (m, 5H): This multiplet corresponds to the five protons of the phenyl ring of the benzyl group.
-
δ 7.04 (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrimidine ring.
-
δ 4.12 (s, 2H): This singlet represents the two benzylic protons of the -CH₂- group.[4]
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and benzylic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C and C=N stretching of the aromatic and pyrimidine rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 238, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 and M+4 peaks).
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through the regioselective reaction of 2,4,6-trichloropyrimidine with a benzyl Grignard reagent. The rationale for this approach lies in the differential reactivity of the chlorine atoms on the pyrimidine ring, with the C4 and C6 positions being more susceptible to nucleophilic attack than the C2 position.
Reaction Principle
The Grignard reagent, benzylmagnesium chloride, acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the 2,4,6-trichloropyrimidine ring. The reaction is typically carried out at low temperatures to control the reactivity and enhance regioselectivity. The choice of an ethereal solvent like tetrahydrofuran (THF) is crucial for the formation and stability of the Grignard reagent.
Step-by-Step Experimental Protocol
This protocol is adapted from a reported synthetic procedure with a high yield.[4]
Materials:
-
2,4,6-Trichloropyrimidine
-
Benzylmagnesium chloride (1M solution in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Cyclohexane (Cy)
-
Ethyl acetate (EA)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware for workup and chromatography
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (e.g., 0.936 g, 5 mmol) in anhydrous THF (30 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add a 1M solution of benzylmagnesium chloride in diethyl ether (5 mL, 5 mmol) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20 °C) over a period of 3 hours with continuous stirring.
-
Workup: Quench the reaction by adding water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of cyclohexane to a 90:10 mixture of cyclohexane/ethyl acetate to afford this compound as a pale yellow oil (reported yield: 1.1 g, 92%).[4]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the two chlorine atoms, which can be sequentially or simultaneously displaced by a variety of nucleophiles. The presence of the benzyl group at the C4 position influences the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The general order of reactivity for the chlorine atoms in dichloropyrimidines is C4(6) > C2.[5] In the case of this compound, the two chlorine atoms are at the C2 and C6 positions. The C6 position is generally more reactive towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms.
4.1.1. Amination Reactions
The reaction of this compound with amines is a common method for introducing nitrogen-containing substituents.
Generalized Protocol for Mono-amination:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Addition of Reagents: Add the desired amine (1-1.2 equivalents) and a base such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C, depending on the nucleophilicity of the amine.[5]
-
Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the product by column chromatography.
The regioselectivity of this reaction will favor substitution at the C6 position. To achieve substitution at the C2 position, harsher conditions or a palladium-catalyzed process (Buchwald-Hartwig amination) might be necessary after the C6 position has been functionalized.
4.1.2. Reactions with Oxygen Nucleophiles
Alkoxides and phenoxides can also displace the chlorine atoms on the pyrimidine ring. These reactions are typically carried out by treating the dichloropyrimidine with the corresponding alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such transformations.
4.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the dichloropyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. The C6-chloro group is expected to be more reactive in this coupling.[6][7]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically between 80 °C and 120 °C.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
4.2.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the dichloropyrimidine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the differential reactivity of its two chlorine atoms allow for the regioselective introduction of a wide range of functional groups through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in the development of novel compounds for pharmaceutical and materials science research. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize this important synthetic intermediate.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 4-Benzyl-2,6-dichloropyrimidine
This guide provides a detailed examination of the molecular structure, synthesis, and chemical reactivity of 4-benzyl-2,6-dichloropyrimidine (CAS No: 796095-89-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the compound's structural characteristics and potential for further synthetic elaboration.
Introduction: The Significance of the Dichloropyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The introduction of chloro-substituents, particularly at the C2, C4, and C6 positions, transforms the electron-deficient pyrimidine ring into a versatile electrophilic hub. These chloro-groups act as excellent leaving groups, readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity profile makes dichloropyrimidines highly valuable intermediates for the construction of complex molecular libraries.[2] The compound this compound is of particular interest as it combines this reactive dichloropyrimidine core with a benzyl moiety, providing a scaffold for developing new drugs, potentially targeting viral infections or cancer, and serving as a key intermediate in organic synthesis.[3]
Synthesis and Mechanistic Rationale
The targeted synthesis of this compound is a prime example of leveraging the inherent reactivity differences of a polysubstituted heterocycle. The most direct and reported method involves the reaction of 2,4,6-trichloropyrimidine with a suitable benzyl nucleophile, such as benzylmagnesium chloride.[4]
Regioselectivity in Synthesis
A foundational principle in pyrimidine chemistry is that the C4 and C6 positions are significantly more reactive towards nucleophiles than the C2 position.[5] This enhanced reactivity is due to superior stabilization of the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. The nitrogen atoms at positions 1 and 3 provide strong resonance stabilization for an intermediate with a negative charge developed at the C4/C6 positions.
The synthesis, therefore, proceeds with high regioselectivity. The benzyl Grignard reagent preferentially attacks one of the equivalent C4/C6 positions of 2,4,6-trichloropyrimidine, displacing a chloride ion to yield the desired product.
Experimental Protocol: Synthesis via Grignard Reaction [4]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), magnesium turnings are suspended in anhydrous diethyl ether. Benzyl chloride is added dropwise to initiate the formation of benzylmagnesium chloride. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Precursor Solution: In a separate flask, 2,4,6-trichloropyrimidine is dissolved in an anhydrous solvent like THF.
-
Reaction: The solution of 2,4,6-trichloropyrimidine is cooled (e.g., to 0 °C or below), and the freshly prepared benzylmagnesium chloride solution is added slowly via cannula.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Molecular Structure and Spectroscopic Profile
The molecular structure of this compound is defined by a planar, aromatic pyrimidine ring connected to a benzyl group via a methylene bridge. While a definitive X-ray crystal structure is not publicly available, the core geometry can be confidently inferred from foundational principles and data on analogous compounds.[6][7]
Predicted Spectroscopic Data
In the absence of published, experimentally verified spectra for this compound, the following data are predicted based on the analysis of its parent scaffold, 4,6-dichloropyrimidine, and standard chemical shift values for benzyl groups.[8][9] This predictive analysis serves as a robust guide for sample characterization.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.8 | Singlet | 1H | H-2 | The proton at C2 of 4,6-dichloropyrimidine appears at 8.82 ppm.[8] The C4-benzyl group should have a minimal electronic effect on this position. |
| ~7.4 | Singlet | 1H | H-5 | The proton at C5 of 4,6-dichloropyrimidine appears at 7.46 ppm.[8] The adjacent benzyl group may cause a slight shift. |
| 7.2 - 7.4 | Multiplet | 5H | Phenyl-H | Standard aromatic region for a monosubstituted benzene ring. |
| ~4.1 | Singlet | 2H | CH₂ | Methylene protons adjacent to an aromatic ring typically appear in this region. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~168 | C-4 | The C4/C6 carbons in 4,6-dichloropyrimidine are at ~162 ppm.[9] Substitution with an alkyl group will shift this downfield. |
| ~162 | C-6 | Expected to be similar to the parent compound. |
| ~155 | C-2 | The C2 carbon in 4,6-dichloropyrimidine is at ~154 ppm.[9] The remote benzyl group should have a minor effect. |
| ~138 | Phenyl C-1 (ipso) | Typical chemical shift for a substituted aromatic carbon. |
| 127 - 129 | Phenyl C-2, C-3, C-4 | Standard aromatic region for a monosubstituted benzene ring. |
| ~122 | C-5 | The C5 carbon in 4,6-dichloropyrimidine is at ~121 ppm.[9] |
| ~40 | CH₂ | Typical chemical shift for a benzylic methylene carbon. |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Technique | Feature | Assignment | Rationale |
|---|---|---|---|
| IR Spectroscopy | ~3050-3100 cm⁻¹ | Aromatic C-H stretch | Characteristic of pyrimidine and phenyl rings. |
| ~1550-1580 cm⁻¹ | C=N / C=C stretch | Pyrimidine ring vibrations. | |
| ~800-850 cm⁻¹ | C-Cl stretch | Strong absorption typical for chloro-substituted pyrimidines. | |
| Mass Spectrometry (EI) | M⁺ at m/z 238/240/242 | Molecular Ion | The characteristic isotopic pattern (approx. 9:6:1 ratio) for two chlorine atoms is the definitive diagnostic feature. |
| | m/z 91 | [C₇H₇]⁺ | Tropylium cation, the classic base peak for benzyl-containing compounds. |
Reactivity and Potential for Elaboration
The molecular structure dictates the compound's reactivity. The two chlorine atoms are the primary sites for chemical modification. As established, the C4/C6 positions on the pyrimidine ring are highly activated towards nucleophilic aromatic substitution.[5] However, in this compound, the C4 position is already occupied. This leaves the C2 and C6 positions as potential sites for further functionalization.
Based on general reactivity principles for halopyrimidines, the C6-Cl is expected to be more susceptible to nucleophilic displacement than the C2-Cl.[5] This differential reactivity allows for sequential and regioselective introduction of different nucleophiles, making this compound a valuable platform for building molecular diversity.
This controlled reactivity is invaluable in multi-step syntheses, particularly in drug discovery programs where precise control over the final structure is paramount for optimizing biological activity and pharmacokinetic properties.
Conclusion
This compound is a strategically important synthetic intermediate. Its molecular structure is characterized by a reactive dichloropyrimidine core regioselectively functionalized with a benzyl group. This guide has detailed the mechanistic basis for its synthesis, provided a predictive but robust framework for its spectroscopic characterization, and outlined its reactivity profile. The ability to perform sequential, site-selective nucleophilic substitutions at the remaining C6 and C2 positions makes this compound a versatile building block for the synthesis of novel chemical entities for pharmaceutical and materials science applications.
References
- 1. rsc.org [rsc.org]
- 2. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C11H8Cl2N2 | CID 46223071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 9. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Stability and Storage of 4-benzyl-2,6-dichloropyrimidine
Introduction
4-benzyl-2,6-dichloropyrimidine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine core substituted with a benzyl group and two reactive chlorine atoms, makes it a versatile scaffold and intermediate for synthesizing a diverse range of more complex molecules, particularly in the pursuit of novel therapeutics for viral infections and cancer.[1] The inherent reactivity of the dichloro-substituted pyrimidine ring, while synthetically advantageous, also dictates the compound's stability profile. Understanding and controlling the factors that influence its degradation is paramount for ensuring the integrity of research materials, the reproducibility of experimental results, and the quality of downstream products.
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon established principles of heterocyclic chemistry and data from analogous compounds, we will explore its physicochemical properties, potential degradation pathways, and best practices for handling and storage. Furthermore, we will outline a systematic approach to stability testing, including a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the first step in developing appropriate storage and handling protocols. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 796095-89-1 | [1][2] |
| Molecular Formula | C₁₁H₈Cl₂N₂ | [1][2] |
| Molecular Weight | 239.10 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Pale yellow oil (as per one synthesis) | [2] |
| Solubility | No specific data available. Expected to be soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate) and poorly soluble in water, similar to other dichloropyrimidines. | [3] |
Chemical Stability and Degradation Pathways
2.1. Hydrolytic Instability
The most significant degradation pathway for this compound is hydrolysis. The presence of water or other nucleophiles can lead to the sequential displacement of the chlorine atoms, forming hydroxy- or chloro-hydroxy-pyrimidine derivatives.
-
Mechanism : The reaction proceeds via nucleophilic aromatic substitution (SNAr). Water molecules attack the electrophilic carbon atoms bonded to the chlorine atoms, leading to the formation of a tetrahedral intermediate, followed by the expulsion of a chloride ion. This process can occur stepwise, first yielding 4-benzyl-6-chloro-2-hydroxypyrimidine (and its 2-chloro-6-hydroxy isomer) and ultimately 4-benzyl-2,6-dihydroxypyrimidine.
-
Catalysis : This degradation is accelerated by both acidic and basic conditions. The presence of moisture is the critical factor, making it imperative to store the compound under anhydrous conditions.[5]
2.2. Thermal Stability
Halogenated heterocyclic compounds can exhibit moderate to high thermal stability.[6] Studies on similar structures suggest that decomposition in an inert atmosphere typically begins at temperatures well above 250°C.[6][7] However, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate other degradation pathways, such as hydrolysis, if moisture is present. The primary risk from thermal stress during storage is not typically radical decomposition but the acceleration of reactions with trace contaminants like water.
2.3. Photostability
The pyrimidine ring itself possesses mechanisms for dissipating energy from UV radiation, a trait essential for the stability of nucleobases in DNA.[8] However, UV light can also induce photochemical reactions, such as the formation of pyrimidine dimers or decomposition into other products like uracil.[4][9] While the benzyl group may offer some quenching capabilities, it is prudent to assume that this compound is sensitive to light. Exposure to UV or high-intensity visible light should be minimized to prevent potential photodegradation, which can lead to complex mixtures of byproducts.
Recommended Storage and Handling Protocols
Based on the inferred stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound. The core principles are to mitigate exposure to moisture, light, and elevated temperatures.
3.1. Storage Conditions
The following conditions are recommended for the long-term storage of this compound:
| Parameter | Recommendation | Rationale & Source(s) |
| Temperature | -20°C | Minimizes all degradation kinetics. Supplier data for the analogous 2-benzyl-4,6-dichloropyrimidine recommends -20°C.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |
| Container | Amber glass vial with a PTFE-lined cap | Amber glass protects from light.[3] A tightly sealed, high-quality cap with a polytetrafluoroethylene (PTFE) liner provides an excellent barrier against moisture ingress. |
| Environment | Dry, dark location (e.g., a freezer) | Protects from ambient light and humidity. |
3.2. Handling Procedures
Safe and effective handling is crucial to prevent both contamination of the material and exposure to the user.
-
Work Area : Handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Dispensing : When not in use, keep the container tightly sealed. For dispensing, allow the container to warm to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold compound.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds.
Stability Testing: A Systematic Approach
To empirically determine the shelf-life and confirm the degradation profile, a formal stability study is essential. This involves subjecting the compound to controlled stress conditions and analyzing its purity over time using a validated, stability-indicating analytical method.
4.1. Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and demonstrate the analytical method's ability to separate them from the parent compound.[11][12]
References
- 1. Buy this compound | 796095-89-1 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 9. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 10. chemscene.com [chemscene.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
The Strategic Deployment of 4-benzyl-2,6-dichloropyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-benzyl-2,6-dichloropyrimidine has emerged as a particularly versatile and powerful intermediate. Its unique structural and electronic properties, characterized by a lipophilic benzyl group and two differentially reactive chlorine atoms, provide a sophisticated platform for the strategic construction of complex molecular architectures. This in-depth technical guide explores the synthesis, reactivity, and application of this compound as a pivotal building block in contemporary drug discovery, with a focus on the development of novel anticancer and antiviral agents. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its derivatization, and analyze structure-activity relationships (SAR) in key therapeutic targets, thereby offering a comprehensive resource for researchers leveraging this scaffold in their drug design endeavors.
Introduction: The Pyrimidine Core and the Strategic Advantage of this compound
Nitrogen-containing heterocycles are fundamental motifs in medicinal chemistry, with the pyrimidine ring being one of the most prevalent.[1] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its biological significance and its ability to engage in specific hydrogen bonding interactions with biological macromolecules. Consequently, pyrimidine derivatives have been successfully developed as a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[2][3]
The power of the pyrimidine scaffold lies in its susceptibility to functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This compound (Figure 1) is a prime example of a "privileged" pyrimidine scaffold, offering several distinct advantages for drug design:
-
Dual Reactive Centers: The two chlorine atoms at the C2 and C6 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Their differential reactivity allows for sequential and regioselective functionalization, enabling the construction of diverse compound libraries from a common intermediate.
-
The Benzyl Moiety: The benzyl group at the C4 position introduces a significant lipophilic character, which can be crucial for penetrating cell membranes and accessing hydrophobic binding pockets within target proteins. Furthermore, the phenyl ring of the benzyl group can be a site for further modification to explore SAR.
-
Structural Rigidity and Vectorial Orientation: The pyrimidine core provides a rigid scaffold that, when combined with the benzyl group, projects substituents at the 2 and 6 positions into distinct vectors in three-dimensional space, facilitating precise interactions with target proteins.
This guide will provide a comprehensive overview of the synthesis and synthetic applications of this versatile building block, grounded in practical, field-proven insights.
Synthesis of the Core Building Block: this compound
The most common and efficient synthesis of this compound involves the selective reaction of a benzyl Grignard reagent with 2,4,6-trichloropyrimidine. This reaction leverages the higher reactivity of the C4 position of the trichloropyrimidine ring towards nucleophilic attack.
Reaction Mechanism and Rationale
The regioselectivity of this reaction is governed by the electronic properties of the 2,4,6-trichloropyrimidine ring. The nitrogen atoms strongly withdraw electron density, making the carbon atoms electrophilic. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at positions para (C4) or ortho (C6) to the ring nitrogens.[5][6] In the case of 2,4,6-trichloropyrimidine, the C4 position is often preferentially attacked.
The workflow for this synthesis is a self-validating system. The successful formation of the Grignard reagent is the critical first step, and its concentration can be determined by titration before use. The progress of the reaction with 2,4,6-trichloropyrimidine can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material and to minimize the formation of di-substituted byproducts.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
2,4,6-Trichloropyrimidine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. To this, add a solution of benzyl chloride (1.1 equivalents) in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux during the addition. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice-water bath. Add a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford this compound as a solid.
Reactivity and Synthetic Applications
The two chlorine atoms at the C2 and C6 positions of this compound are the key handles for derivatization. Their reactivity allows for a modular approach to building complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. The C6 position is generally more reactive than the C2 position towards nucleophilic attack, allowing for selective mono-substitution under controlled conditions. This regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Protocol for Mono-amination at C6:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired amine (1.0-1.2 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography to obtain the 6-amino-4-benzyl-2-chloropyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms also serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are invaluable for forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. Similar to SNAr, sequential and regioselective couplings are often possible.
Case Study: Development of USP1/UAF1 Inhibitors for Cancer Therapy
A compelling example of the utility of the 4-benzylpyrimidine scaffold is in the development of inhibitors for the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex, a promising target in cancer therapy.[7] USP1/UAF1 plays a critical role in DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents like cisplatin.[4][8]
Researchers at the National Institutes of Health (NIH) identified a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 inhibitors, with the lead compound ML323 (Figure 4) exhibiting nanomolar potency.[7][9] The synthesis of this class of compounds highlights the strategic use of a dichloropyrimidine intermediate.
Synthetic Strategy and SAR Insights
The synthesis of ML323 and its analogs commenced with a dichloropyrimidine, which was sequentially functionalized.[10] The general synthetic route involved an initial SNAr reaction with a substituted benzylamine at the more reactive C4 position, followed by a Suzuki coupling at the C2 position.[10]
Structure-Activity Relationship (SAR) Highlights:
-
The Pyrimidine Core: The pyrimidine scaffold was found to be optimal for activity. Introduction of a methyl group at the 5-position of the pyrimidine (as in ML323) led to a significant increase in potency compared to the unsubstituted analog.[10]
-
The 4-Benzylamino Group: The benzylamino group at the C4 position was crucial for potent inhibition. SAR studies revealed that substitution on the phenyl ring of the benzyl group was well-tolerated, allowing for modulation of physicochemical properties. For instance, pyridine-containing benzylamines showed excellent potency.[10]
-
The 2-Aryl Group: A variety of aryl and heteroaryl groups were tolerated at the C2 position, introduced via Suzuki coupling. An isopropylphenyl group was found to be optimal for ML323.
| Compound | C5-Substituent | C4-Amine | C2-Aryl Group | USP1/UAF1 IC₅₀ (nM)[10] |
| Analog 1 | H | 4-(pyridin-3-yl)benzylamine | 2-isopropylphenyl | 210 |
| 38 (ML323 core) | CH₃ | 4-(pyridin-3-yl)benzylamine | 2-isopropylphenyl | 70 |
| Analog 2 | H | benzylamine | 2-isopropylphenyl | ~2000 |
| Analog 3 | CH₃ | benzylamine | phenyl | 1100 |
Table 1: Selected SAR data for USP1/UAF1 inhibitors.
The data clearly demonstrates the importance of both the 5-methyl group on the pyrimidine core and the specific nature of the benzylamine and the 2-aryl substituent for achieving high potency.
Biological Activity and Therapeutic Potential
ML323 was shown to be a reversible, nanomolar inhibitor of USP1/UAF1 with excellent selectivity.[4] In cellular assays, it led to an increase in the monoubiquitination of PCNA and FANCD2, which are key substrates of USP1/UAF1.[8] Crucially, ML323 potentiated the cytotoxicity of cisplatin in non-small cell lung cancer cell lines, validating the therapeutic hypothesis of combining USP1 inhibitors with DNA-damaging agents.[7] These findings underscore the power of the this compound building block in generating potent and selective inhibitors for challenging therapeutic targets.
Broader Applications in Drug Discovery
The utility of the this compound scaffold extends beyond USP1 inhibitors. Its derivatives have been explored for a range of other therapeutic applications.
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The this compound scaffold can be used to develop inhibitors for various kinases implicated in cancer and inflammatory diseases.
-
Antiviral Agents: Dihydro-alkyloxy-benzyl-oxopyrimidine (DABO) derivatives have shown potent activity against influenza virus.[11] The benzyl group at the C4 position is a common feature in these compounds, suggesting its importance for antiviral activity. While the specific use of this compound as a direct precursor for these is less documented, the structural similarity points to its potential in this area.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its dual reactive sites at the C2 and C6 positions allow for a modular and strategic approach to the synthesis of complex, biologically active molecules. The inherent properties of the pyrimidine core, combined with the lipophilic and modifiable benzyl group, provide a robust platform for generating compound libraries with diverse pharmacological profiles. The successful development of potent USP1/UAF1 inhibitors like ML323 serves as a testament to the power of this scaffold. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery campaigns.
References
- 1. mdpi.com [mdpi.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Arylated 4-Benzyl-2,6-dichloropyrimidine Derivatives
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatization is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, prized for its broad functional group tolerance and mild conditions.[2]
This guide provides a detailed protocol and technical considerations for the mono-arylation of 4-benzyl-2,6-dichloropyrimidine. This substrate is particularly relevant as the resulting 2-chloro-4-benzyl-6-arylpyrimidine core is a versatile intermediate for further functionalization in drug discovery programs. We will delve into the mechanistic underpinnings, regioselectivity, parameter optimization, and a step-by-step protocol to ensure reproducible and high-yield synthesis.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is key to rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the dichloropyrimidine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3] The electron-deficient nature of the pyrimidine ring, however, activates the C-Cl bonds, making them more susceptible to oxidative addition compared to analogous benzene halides.[1]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3]
Controlling Regioselectivity with Dichloropyrimidines
For di- or poly-halogenated heterocycles, controlling the site of the first coupling is paramount. In 2,4-dichloropyrimidines, the C4 position is overwhelmingly favored for the initial Suzuki coupling due to the favored oxidative addition of palladium into the C4-chlorine bond.[1][4][5]
For the this compound substrate, the two chlorine atoms are electronically distinct.
-
C6-Cl: This position is para to one ring nitrogen and ortho to the other.
-
C2-Cl: This position is situated between two electron-withdrawing nitrogen atoms.
While direct literature on this compound is scarce, we can infer the likely regioselectivity. In related 2,6-dichloropyridines, electronic factors can direct coupling. For instance, a strongly electron-withdrawing CF₃ group at C3 directs coupling to the C2 position.[6] Given that the C2 position in pyrimidine is flanked by two nitrogens, it is highly electron-deficient, which generally enhances reactivity towards oxidative addition.[3] Therefore, selective mono-arylation is anticipated to occur preferentially at the C2 position, yielding 4-benzyl-6-aryl-2-chloropyrimidine. However, steric hindrance from the C4-benzyl group could potentially influence this outcome, making experimental validation essential.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling hinges on the careful selection of several key components. A preliminary screening of conditions is always recommended.
| Parameter | Recommendation & Rationale | Common Examples | Citation |
| Palladium Catalyst | For heteroaryl chlorides, catalysts with bulky, electron-rich phosphine ligands are often superior as they promote the challenging oxidative addition step. Pd(PPh₃)₄ is a robust, general-purpose choice to start with. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + XPhos | [3][7] |
| Base | A base is essential to activate the boronic acid for transmetalation. Carbonates are common, with Cs₂CO₃ often providing enhanced reactivity for challenging substrates. K₃PO₄ is another strong option. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | [8] |
| Solvent | A biphasic solvent system is typically used. A polar, aprotic solvent like 1,4-dioxane or DME solubilizes the organic components, while water solubilizes the inorganic base and facilitates the formation of the active boronate. Alcoholic solvent mixtures can also enhance reactivity. | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DME/H₂O | [4] |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C) to drive the reaction to completion. Microwave irradiation can dramatically reduce reaction times from hours to minutes. | 80-110 °C (Conventional), 100-140 °C (Microwave) | [1][9] |
| Atmosphere | Pd(0) catalysts are sensitive to oxygen. Reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation. | Nitrogen or Argon | [4] |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective mono-arylation of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.1 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare the solvent mixture (e.g., 1,4-dioxane/water 4:1) and degas it by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the required time (typically 2-16 hours for conventional heating, or 15-30 minutes for microwave).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-arylated product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature.3. Ineffective base or solvent system. | 1. Ensure thorough degassing of solvents and inerting of the reaction vessel.2. Increase the reaction temperature.3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or solvent systems. |
| Formation of Di-arylated Product | 1. Use of >1.2 equivalents of boronic acid.2. Prolonged reaction time or high temperature. | 1. Use closer to 1.05-1.1 equivalents of the boronic acid.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or acid.2. High temperature for extended periods.3. Certain electron-deficient heteroarylboronic acids are prone to this side reaction. | 1. Use anhydrous solvents if possible (with a base like KF).2. Use a slight excess of the boronic acid (1.2 eq).3. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative coupling of the boronic acid. | Improve degassing and inert atmosphere techniques. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and modular route for the synthesis of mono-arylated 4-benzyl-pyrimidine derivatives. By carefully selecting the catalyst, base, and solvent, and by controlling the reaction stoichiometry and atmosphere, researchers can achieve high yields of the desired product. The protocol outlined here serves as a robust starting point for the synthesis of compound libraries essential for modern drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 8. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Benzyl-2,6-dichloropyrimidine
Introduction: The Strategic Importance of C-N Bond Formation in Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to selectively introduce nitrogen-based functional groups onto this heterocyclic system is paramount for modulating pharmacological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction provides a reliable pathway for the synthesis of a diverse array of substituted aminopyrimidines, which are key intermediates in the development of novel pharmaceuticals.[3][4]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-benzyl-2,6-dichloropyrimidine, a versatile building block in organic synthesis.[5] We will delve into a detailed experimental protocol, explore the underlying reaction mechanism, and offer practical troubleshooting strategies to empower researchers in their synthetic endeavors.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Can be synthesized from 2,4,6-trichloropyrimidine and benzylmagnesium chloride.[5] |
| Amine (Primary or Secondary) | ≥98% | Various | Ensure the amine is free of moisture. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Various | A common palladium precursor.[6] |
| Xantphos | ≥98% | Various | A bulky electron-rich phosphine ligand suitable for amination of dichloropyrimidines.[3] |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Various | A strong base commonly used in Buchwald-Hartwig reactions.[6] |
| Toluene | Anhydrous | Various | A common solvent for this reaction.[7][8] |
| Diethyl Ether | Anhydrous | Various | For workup and purification. |
| Saturated Aqueous NaCl (Brine) | Reagent Grade | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
| Celite® | --- | Various | For filtration. |
| Argon or Nitrogen Gas | High Purity | Various | For maintaining an inert atmosphere. |
| Schlenk Flask or equivalent | --- | Various | For carrying out the reaction under inert conditions. |
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.[10]
Mechanistic Insights: The "Why" Behind the Protocol
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][11] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-determining step.[13] The reactivity order for the halide is typically I > Br > Cl.[6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[6]
-
Reductive Elimination: The final step is the reductive elimination of the aminated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Rationale for Reagent Selection
-
Palladium Precursor: Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[11]
-
Ligand: The choice of ligand is crucial for the success of the reaction.[14][15] Bulky, electron-rich phosphine ligands like Xantphos facilitate both the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields, especially for less reactive aryl chlorides.[3]
-
Base: A strong base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. Sodium tert-butoxide is effective, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher temperatures or longer reaction times.[6]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used.[7][11] The choice of solvent can influence the solubility of the reagents and the reaction rate.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use freshly opened or purified reagents. Consider using a palladium precatalyst. |
| Poor ligand choice | Screen different ligands. For electron-deficient heterocycles, bulky biarylphosphine ligands are often effective.[14] | |
| Insufficiently strong base | If using a weaker base like K₃PO₄, consider switching to a stronger base like NaOtBu or LHMDS, provided the substrate is stable.[6] | |
| Side Product Formation | Hydrodehalogenation (replacement of Cl with H) | This can occur via a competing β-hydride elimination pathway.[1] Lowering the reaction temperature or changing the ligand may mitigate this. |
| Double amination | If the amine can react twice (e.g., a primary amine), use a protecting group on the amine or carefully control the stoichiometry. | |
| Difficulty in Purification | Residual palladium catalyst | Filter the reaction mixture through a pad of Celite® before concentration. Consider a silica gel plug filtration. |
| Ligand-related byproducts | The phosphine ligand can be oxidized during the reaction. Purification by column chromatography is usually effective. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the synthesis of valuable substituted aminopyrimidines. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and purity. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Application Note & Protocol: Selective Mono-amination of 4-benzyl-2,6-dichloropyrimidine for Pharmaceutical Intermediate Synthesis
Introduction and Significance
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The targeted functionalization of substituted pyrimidines is therefore a critical process in drug discovery. 4-benzyl-2,6-dichloropyrimidine is a versatile starting material, with two reactive chloro-substituents at the electron-deficient C2 and C6 positions. Achieving selective mono-amination of this substrate is paramount for generating key intermediates, allowing for subsequent differential functionalization at the remaining chloro-position.
This guide provides a comprehensive overview and a robust protocol for the selective mono-amination of this compound via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic rationale for selectivity, offer a detailed, field-proven experimental protocol, and discuss key parameters for process optimization and troubleshooting.
Mechanism and Rationale for Selectivity
The high reactivity of the chlorine atoms at the C2 and C6 positions of the pyrimidine ring is driven by the electron-withdrawing nature of the ring nitrogen atoms. This electronic deficiency makes the carbon atoms susceptible to attack by nucleophiles, such as primary and secondary amines, through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The key to achieving mono-substitution over di-substitution lies in the electronic modulation of the pyrimidine ring after the first amination event.
-
Initial State: In this compound, the C2 and C6 positions are electronically equivalent and highly electrophilic, making them prime targets for nucleophilic attack.
-
First Substitution: An amine nucleophile attacks either the C2 or C6 position, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of a chloride ion restores aromaticity and yields the mono-aminated product.
-
Deactivation and Selectivity: The newly introduced amino group is a powerful electron-donating group (EDG). Through resonance, it pushes electron density into the pyrimidine ring, significantly reducing the electrophilicity of the remaining C-Cl bond. This deactivation makes the second substitution event kinetically much less favorable than the first, allowing for the isolation of the mono-substituted product in high yield under controlled conditions.[1][2]
The diagram below illustrates the SNAr mechanism and the deactivating effect that ensures mono-substitution.
Caption: SNAr mechanism for selective mono-amination.
Experimental Protocol: General Procedure
This protocol is a robust starting point for the mono-amination of this compound with a variety of primary and secondary amines.
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Amine of choice (e.g., morpholine, benzylamine, aniline)
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Work-up: Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle with temperature control, standard glassware for extraction and filtration, rotary evaporator.
Step-by-Step Methodology
The following workflow diagram outlines the complete experimental process from reaction setup to final product analysis.
Caption: General experimental workflow for mono-amination.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Add the solvent of choice (e.g., DMF, 10 mL per mmol of substrate) followed by the base (DIPEA, 2.0 eq or K₂CO₃, 2.5 eq).
-
Begin stirring the mixture. Add the amine (1.05 - 1.1 eq) dropwise at room temperature. A slight excess of the amine ensures full conversion of the starting material, but a large excess should be avoided to minimize the risk of di-substitution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (see Table 1 for guidance) and maintain for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash is crucial for removing the acid byproduct (e.g., DIPEA·HCl) and any unreacted acidic starting materials.
-
Isolation and Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-aminated product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Process Optimization and Data
The success of selective mono-amination depends on the careful control of several parameters. The reactivity of the amine nucleophile is the most significant factor.
-
Stoichiometry: Precise control of the amine-to-pyrimidine ratio is the most critical factor for preventing di-substitution. Using 1.05 to 1.1 equivalents of the amine is typically optimal.
-
Amine Nucleophilicity: Aliphatic amines are generally more nucleophilic and react faster at lower temperatures than aromatic amines. Sterically hindered amines may require higher temperatures or longer reaction times.[1][3]
-
Temperature: Lower temperatures (e.g., 60-80 °C) favor mono-amination. Higher temperatures can provide sufficient energy to overcome the deactivation barrier, leading to the formation of the di-substituted byproduct.[1]
-
Solvent and Base: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cationic species effectively. DIPEA is a non-nucleophilic organic base suitable for scavenging HCl, while K₂CO₃ is a cost-effective inorganic alternative.
The following table provides recommended starting conditions for various classes of amines based on established principles for dichloropyrimidine chemistry.[4][5]
| Amine Class | Example Amine | Stoichiometry (Amine:Pyrimidine) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Secondary Aliphatic | Morpholine | 1.1 : 1 | DIPEA (2.0) | MeCN | 60 - 80 | 4 - 8 | 85 - 95 |
| Primary Aliphatic | Benzylamine | 1.1 : 1 | K₂CO₃ (2.5) | DMF | 80 - 100 | 6 - 12 | 80 - 90 |
| Aromatic | Aniline | 1.1 : 1 | K₂CO₃ (2.5) | DMSO | 100 - 120 | 12 - 24 | 70 - 85 |
| Sterically Hindered | tert-Butylamine | 1.2 : 1 | DIPEA (2.0) | DMSO | 120 - 140 | 18 - 36 | 60 - 75 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Reagents are impure/degraded. | 1. Incrementally increase reaction temperature by 10-20 °C. 2. Switch to a more polar solvent like DMSO. For very unreactive amines, consider a Pd-catalyzed amination protocol.[4] 3. Verify the purity of all starting materials. |
| Significant Di-substitution | 1. Amine stoichiometry is too high. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Reduce amine to 1.0-1.05 equivalents. Consider adding the amine slowly via syringe pump. 2. Lower the reaction temperature by 10-20 °C. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Complex Mixture of Products | 1. Decomposition at high temperature. 2. Side reactions with the solvent (e.g., DMF). | 1. Lower the reaction temperature. 2. Switch to an alternative solvent such as Dioxane or Acetonitrile. |
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 4-Benzyl-2,6-dichloropyrimidine Scaffold
Introduction: The Pyrimidine Core in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its nitrogen-rich, electron-deficient nature makes it an excellent platform for designing molecules that can interact with the ATP-binding site of protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The 4-benzyl-2,6-dichloropyrimidine scaffold is a particularly attractive starting material for the synthesis of novel kinase inhibitors. The benzyl group at the 4-position can serve as a key pharmacophoric feature, potentially interacting with hydrophobic regions of the kinase active site. The two chlorine atoms at the 2- and 6-positions provide reactive handles for sequential and regioselective functionalization, allowing for the systematic exploration of chemical space and the optimization of inhibitory activity and selectivity.[2] This application note provides a detailed guide to the synthesis of kinase inhibitors based on this versatile scaffold, with a focus on established synthetic strategies and detailed experimental protocols.
Core Synthetic Strategies: A Road to Kinase Inhibition
The synthesis of kinase inhibitors from this compound primarily relies on the sequential displacement of the two chlorine atoms. The differing reactivity of the chlorine atoms, influenced by the electronic properties of the pyrimidine ring, allows for a controlled, stepwise introduction of various substituents. The most commonly employed reactions are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack.[2] The chlorine atoms at the 2- and 6-positions are good leaving groups, facilitating SNAr reactions with a wide range of nucleophiles, particularly amines. Generally, the initial substitution occurs at the more electrophilic position, which can be influenced by the steric and electronic nature of the nucleophile and the reaction conditions. For 4,6-dichloropyrimidines, the first substitution often occurs at the 6-position.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and are extensively used in the synthesis of kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyrimidine and an organoboron reagent (e.g., a boronic acid or ester).[5] It is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the 2- or 6-position of the pyrimidine ring.[6]
-
Buchwald-Hartwig Amination: This reaction is a highly efficient method for forming a carbon-nitrogen bond between the chloropyrimidine and an amine.[7] It offers a broader substrate scope and milder reaction conditions compared to traditional SNAr reactions for the introduction of amino substituents.
Synthetic Workflow and Experimental Protocols
The following section outlines a representative synthetic workflow for the preparation of a potential kinase inhibitor starting from this compound. This workflow is based on established methodologies for the synthesis of 4,6-disubstituted pyrimidine-based kinase inhibitors targeting Microtubule Affinity-Regulating Kinase 4 (MARK4), a promising target in Alzheimer's disease research.[4]
Caption: General synthetic workflow for a 4-benzylpyrimidine-based kinase inhibitor.
Protocol 1: Synthesis of tert-butyl 4-(4-benzyl-6-chloropyrimidin-2-yl)piperazine-1-carboxylate (Intermediate 1)
This protocol describes the selective mono-amination of this compound at the 2-position via an SNAr reaction.
Materials:
-
This compound
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Triethylamine (TEA)
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (20 mL).
-
To this solution, add tert-butyl piperazine-1-carboxylate (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 15 minutes, and then heat to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired intermediate as a solid.
Protocol 2: Synthesis of 4-benzyl-2-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (Exemplar Kinase Inhibitor)
This protocol details the Suzuki coupling of Intermediate 1 with thiophen-3-ylboronic acid, followed by the deprotection of the Boc group.
Materials:
-
tert-butyl 4-(4-benzyl-6-chloropyrimidin-2-yl)piperazine-1-carboxylate (Intermediate 1)
-
Thiophen-3-ylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware for workup and purification
Procedure:
Step A: Suzuki Coupling
-
To a Schlenk tube, add Intermediate 1 (1.0 eq), thiophen-3-ylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (15 mL) and water (3 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Boc-protected product.
Step B: Boc Deprotection
-
Dissolve the crude product from Step A in dichloromethane (20 mL).
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield the exemplar kinase inhibitor.
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized compounds can be evaluated for their inhibitory activity against a panel of protein kinases. The following table presents hypothetical data for a series of 4-benzyl-2,6-disubstituted pyrimidines against MARK4, illustrating potential SAR trends.
| Compound ID | R1 (at C2) | R2 (at C6) | MARK4 IC50 (nM) |
| 1 | Piperazin-1-yl | Thiophen-3-yl | 150 |
| 2 | Morpholino | Thiophen-3-yl | 320 |
| 3 | N-methylpiperazin-1-yl | Thiophen-3-yl | 95 |
| 4 | Piperazin-1-yl | Phenyl | 250 |
| 5 | Piperazin-1-yl | Furan-2-yl | 180 |
Data is illustrative and based on general trends observed for pyrimidine-based kinase inhibitors.
From this illustrative data, several SAR insights can be drawn:
-
The nature of the substituent at the 2-position significantly impacts activity, with the N-methylpiperazine group (Compound 3) showing enhanced potency compared to the parent piperazine (Compound 1) and morpholine (Compound 2).
-
The aryl/heteroaryl group at the 6-position is also crucial for activity. The thiophene ring (Compound 1) appears to be more favorable than a simple phenyl ring (Compound 4).
Targeted Signaling Pathway: MARK4 in Alzheimer's Disease
MARK4 is a serine/threonine kinase that has been implicated in the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease. Inhibition of MARK4 is therefore a promising therapeutic strategy.
Caption: Simplified MARK4 signaling pathway in the context of tau phosphorylation.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of a diverse range of kinase inhibitors. Through a systematic and sequential application of modern synthetic methodologies such as SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for biological screening. The detailed protocols and strategic insights provided in this application note are intended to empower researchers in their efforts to discover and develop the next generation of targeted therapeutics.
References
- 1. Disubstituted pyrimidines as Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-Amino-6-benzyl-2-chloropyrimidine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the synthesis of 4-amino-6-benzyl-2-chloropyrimidine, a key intermediate in the development of various therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this specific derivative offers a versatile platform for further molecular elaboration.[1] This guide outlines a rational and efficient three-step synthetic pathway, commencing with the construction of the pyrimidine core, followed by a double chlorination, and culminating in a regioselective amination. Each step is accompanied by a detailed protocol, mechanistic insights, and safety considerations. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization of intermediates and the final product.
Introduction
Substituted pyrimidines are a cornerstone of modern drug discovery, forming the structural basis for a wide array of approved drugs with diverse therapeutic applications. The inherent electronic properties of the pyrimidine ring and the potential for multi-site functionalization make it an attractive scaffold for medicinal chemists. The target molecule, 4-amino-6-benzyl-2-chloropyrimidine, incorporates several key features: a nucleophilic amino group at the C4 position, a reactive chloro substituent at the C2 position for subsequent cross-coupling or nucleophilic substitution reactions, and a benzyl group at the C6 position which can influence solubility and target engagement.
This guide presents a comprehensive approach to the synthesis of this valuable intermediate, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The described methodology is based on well-established chemical principles and draws from analogous transformations reported in the scientific literature.
Synthetic Strategy Overview
The proposed synthesis of 4-amino-6-benzyl-2-chloropyrimidine is a linear three-step process. The overall workflow is depicted in the diagram below.
References
Application Notes and Protocols: Palladium Catalyst Selection for Cross-Coupling with 4-benzyl-2,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anticancer and antiviral agents.[1] The targeted functionalization of the pyrimidine ring through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates and functional materials.[2] The substrate 4-benzyl-2,6-dichloropyrimidine presents a unique synthetic challenge due to the presence of two reactive chlorine atoms at the C2 and C6 positions, flanking a sterically influential benzyl group at the C4 position. The inherent electronic properties of the pyrimidine ring, being an electron-deficient system, render it more reactive in cross-coupling reactions compared to analogous benzene halides.[2]
This guide provides a comprehensive overview of palladium catalyst selection and detailed protocols for the successful cross-coupling of this compound with various partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira). We will delve into the mechanistic rationale behind catalyst and ligand choice, address the critical aspect of regioselectivity, and provide practical, field-proven protocols to empower your research.
Understanding Regioselectivity in Dichloropyrimidine Cross-Coupling
The primary challenge in the cross-coupling of dichloropyrimidines is controlling which chlorine atom reacts first. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition of the palladium catalyst.[3][4] This preference is attributed to the electronic properties of the pyrimidine ring. However, for 4-substituted-2,6-dichloropyrimidines, the situation is more nuanced. The two chlorine atoms at C2 and C6 are electronically similar. Therefore, steric hindrance from the C4-benzyl group and the choice of palladium catalyst and ligand will play a crucial role in determining the site of the initial cross-coupling reaction. In many cases, sequential or double coupling can be achieved by carefully tuning the reaction conditions.[3]
Catalyst and Ligand Selection: A Mechanistic Approach
The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the palladium precatalyst and the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and plays a key role in promoting the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle: A General Overview
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the fundamental steps remain the same, with variations in the nature of the coupling partner (R-M) and the specific catalyst system employed.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.
Recommended Catalyst System
For the Suzuki-Miyaura coupling of this compound, a classic and often effective catalyst system is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .[1] This Pd(0) precatalyst is commercially available and has demonstrated efficacy in the coupling of related dichloropyrimidine systems.
Rationale for Selection:
-
Ease of Use: As a Pd(0) source, it does not require an in-situ reduction step to enter the catalytic cycle.
-
Proven Efficacy: Pd(PPh₃)₄ has been successfully used for the Suzuki coupling of dichloropyrimidines, providing good to excellent yields.[1]
-
Ligand Properties: The triphenylphosphine (PPh₃) ligands are moderately electron-rich and provide sufficient steric bulk to promote reductive elimination without being overly hindered, which could slow down the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[1]
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Reliable, commercially available Pd(0) source.[1] |
| Ligand | Triphenylphosphine (in catalyst) | Moderate steric bulk and electron-donating ability. |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation.[1] |
| Solvent | 1,4-Dioxane/Water | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for oxidative addition of the C-Cl bond. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[5]
Recommended Catalyst System
For the Buchwald-Hartwig amination of this compound, a highly effective catalyst system consists of a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] in combination with a bulky, electron-rich phosphine ligand like Xantphos .[6]
Rationale for Selection:
-
High Activity: The combination of a Pd(0) source and a specialized ligand often leads to higher catalytic activity, especially for less reactive aryl chlorides.
-
Ligand Effect: Xantphos is a bidentate ligand with a large natural bite angle, which is known to promote the reductive elimination step, leading to higher yields and faster reaction rates in C-N bond formation. It has been successfully employed in the amination of chloropyrimidines.[6]
-
Broad Substrate Scope: This catalyst system is known for its broad substrate scope, accommodating a wide range of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)[6]
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (1-2 mol% Pd) and the Xantphos ligand (1.2-2.4 mol%).
-
Add the this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst.[6] |
| Ligand | Xantphos | A bulky, electron-rich bidentate ligand that accelerates C-N reductive elimination.[6] |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases suitable for deprotonating the amine.[6] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are crucial for this reaction. |
| Temperature | 100-120 °C | Higher temperatures are often required for the coupling of aryl chlorides. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a dual catalyst system of palladium and copper.[7]
Recommended Catalyst System
For the Sonogashira coupling of this compound, a standard and reliable catalyst system is Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] in conjunction with a copper(I) co-catalyst such as Copper(I) iodide (CuI) .[7][8]
Rationale for Selection:
-
Dual Catalytic Action: The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
Robustness: This catalyst system is well-established and has been shown to be effective for a wide range of aryl halides, including chloro-substituted heterocycles.
-
Mild Conditions: Sonogashira couplings can often be performed under relatively mild conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
A suitable base, such as triethylamine (TEA) or diisopropylamine (DIPA)
-
Anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the anhydrous solvent and the amine base (2.0-3.0 equiv).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (1-3 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the desired product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A stable Pd(II) precatalyst that is readily reduced in situ.[7][8] |
| Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[7] |
| Base | Triethylamine or Diisopropylamine | Acts as both a base and a solvent in some cases, and scavenges the HX byproduct. |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Often proceeds under mild thermal conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Ensure anhydrous and anaerobic conditions. Use freshly purchased or purified reagents and solvents. Increase reaction temperature and/or catalyst loading. |
| Mixture of Mono- and Di-substituted Products | Incomplete reaction or similar reactivity of the two chlorine atoms. | To favor mono-substitution, use a stoichiometric amount of the coupling partner and monitor the reaction closely. For di-substitution, use an excess of the coupling partner and longer reaction times. |
| Dehalogenation (Loss of Chlorine) | Presence of a hydrogen source and a reducing environment. | Ensure anhydrous conditions and use a strong, non-nucleophilic base. |
| Homocoupling of the Coupling Partner | Side reaction promoted by oxygen or certain reaction conditions. | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
Conclusion
The successful cross-coupling of this compound is readily achievable with the appropriate selection of a palladium catalyst and ligand system. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can selectively functionalize this versatile building block to access a diverse range of novel pyrimidine derivatives. The protocols provided herein offer a solid foundation for developing efficient and robust synthetic routes in the pursuit of new pharmaceuticals and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Protection and Functionalization of 4-Benzyl-2,6-Dichloropyrimidine
Introduction: The Synthetic Challenge and Opportunity
4-Benzyl-2,6-dichloropyrimidine is a valuable heterocyclic scaffold in medicinal chemistry and materials science. The pyrimidine core is a privileged structure found in numerous bioactive compounds, including kinase inhibitors and other targeted therapeutics.[1] The presence of two reactive chlorine atoms at the C2 and C6 positions, combined with a benzyl group at C4, offers a versatile platform for introducing molecular diversity through sequential reactions.
However, the inherent reactivity of this molecule presents a significant challenge. The electron-deficient nature of the pyrimidine ring, amplified by the two chloro-substituents, makes it susceptible to nucleophilic attack.[2] Furthermore, the ring nitrogens and the benzylic methylene group can participate in or be degraded by various reaction conditions. Navigating this complex reactivity landscape to achieve selective functionalization requires a robust and well-considered protecting group strategy.
This guide provides a detailed analysis of the reactivity of this compound and outlines field-proven protocols for its strategic protection and derivatization. We will explore the causality behind experimental choices, enabling researchers to design logical and efficient synthetic routes.
Reactivity Analysis: The Key to a Successful Strategy
Understanding the distinct reactive sites of this compound is fundamental to planning any synthetic transformation. The molecule's reactivity is governed by the electronic interplay between the pyrimidine ring, the chloro-substituents, and the benzyl group.
-
C2 and C6 Positions: The primary sites for functionalization are the two carbon atoms bearing chlorine atoms. These positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3]
-
Inherent Reactivity: In 2,6-dihalopyrimidines, the C6 position is generally more reactive towards SNAr than the C2 position, which is sterically and electronically influenced by two adjacent ring nitrogens.[4] This intrinsic difference, though sometimes slight, can be exploited for selective mono-functionalization under carefully controlled conditions.
-
Post-Substitution Effects: The introduction of a substituent at one position will electronically modulate the reactivity of the remaining position. An electron-donating group (e.g., an amino group) at C6 will decrease the electrophilicity and thus the reactivity of the C2 position. Conversely, an electron-withdrawing group will enhance it.
-
-
Pyrimidine Ring Nitrogens: The lone pairs on the ring nitrogens impart basic and nucleophilic character. They can be protonated by strong acids or coordinate to Lewis acids and transition metals, potentially interfering with catalytic cycles or promoting side reactions. Protection may be necessary when using organolithium or Grignard reagents.
-
Benzylic Position (Cα-H₂): The methylene bridge of the benzyl group is a potential site for unwanted side reactions.
-
Oxidation: Strong oxidizing agents can convert the benzylic CH₂ into a carbonyl group.[5]
-
Hydrogenolysis: The entire benzyl group can be cleaved under catalytic hydrogenation conditions (e.g., H₂, Pd/C), a common method for deprotection of benzyl ethers and amines.[6][7][8][9] This is a critical consideration if other functional groups in the molecule require reduction.
-
Below is a conceptual diagram illustrating the key decision points for a synthetic strategy involving this scaffold.
Caption: Decision workflow for protecting group strategy.
Protecting Group Strategies and Protocols
The choice of a protecting group must be strategic, considering its stability to subsequent reaction conditions and the ability to be removed selectively without disturbing the newly installed functional groups—a concept known as orthogonality.[10][11][12]
Protection of Pyrimidine Nitrogens
Protection of the ring nitrogens is advisable when using strongly basic or nucleophilic reagents like organolithiums or Grignard reagents, which could otherwise react with the ring itself.
Recommended Protecting Group: Methoxymethyl (MOM) The MOM group is robust under many cross-coupling conditions and can be readily introduced. Its removal under acidic conditions is generally clean.[13]
Protocol 1: N-Protection with MOM Chloride
-
Setup: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Activation: Stir the suspension at 0 °C for 30 minutes. The formation of the pyrimidine anion can be observed.
-
Protection: Add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-MOM protected pyrimidine.
Protocol 2: N-Deprotection of the MOM Group
-
Setup: Dissolve the N-MOM protected pyrimidine (1.0 eq) in a mixture of THF and 6M aqueous HCl (2:1 v/v).
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Considerations for the Benzyl Group
The benzyl group on the C4 position is not a protecting group but a stable substituent that is part of the core structure. However, its lability under certain reductive conditions is a critical strategic consideration.
Table 1: Stability of the C4-Benzyl Group
| Reaction Type | Reagents | Benzyl Group Stability | Rationale & Citation |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Unstable | Prone to hydrogenolysis, cleaving the C-C bond to yield toluene and 4-methyl-2,6-dichloropyrimidine.[7][8][9] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Unstable | This method also readily cleaves benzyl groups.[9] |
| Strong Oxidation | KMnO₄, CrO₃ | Unstable | The benzylic CH₂ can be oxidized to a carbonyl.[5] |
| Lewis Acid Conditions | AlCl₃, BBr₃ | Generally Stable | Strong Lewis acids can sometimes facilitate cleavage, but it is not a primary pathway.[6] |
| Standard Basic/Acidic Hydrolysis | NaOH, HCl (aq) | Stable | The C-C bond is robust to typical hydrolytic conditions. |
| Palladium Cross-Coupling | Pd(0) catalysts, bases | Stable | Standard Suzuki, Stille, Sonogashira, and Buchwald-Hartwig conditions do not affect the benzyl group.[1][14][15] |
Case Study: Sequential Suzuki-Miyaura Cross-Coupling
A common objective is the sequential, regioselective introduction of two different aryl groups at the C2 and C6 positions. This requires exploiting the differential reactivity of the two C-Cl bonds.
Strategy: The first Suzuki coupling will be performed under conditions that favor mono-substitution, ideally at the more reactive C6 position. The product is then isolated and subjected to a second coupling reaction under more forcing conditions to substitute the less reactive C2 position.
Caption: Workflow for sequential Suzuki cross-coupling.
Protocol 3: Regioselective C6-Arylation (First Suzuki Coupling)
-
Setup: To a degassed solution of this compound (1.0 eq), the first aryl boronic acid (1.05 eq), and 2M aqueous Na₂CO₃ (3.0 eq) in a 3:1:1 mixture of Toluene/Ethanol/Water (0.1 M), add Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the mixture to 80 °C under an argon atmosphere for 2-4 hours. The key to selectivity is using a limited amount of the boronic acid and avoiding prolonged heating to minimize the formation of the di-substituted product.[1][16]
-
Monitoring: Monitor the reaction closely by LC-MS, observing the consumption of starting material and the formation of the mono- and di-substituted products. Stop the reaction when the mono-substituted product is maximized.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the 4-benzyl-6-aryl-2-chloropyrimidine.
Protocol 4: C2-Arylation (Second Suzuki Coupling)
-
Setup: To a solution of the 4-benzyl-6-aryl-2-chloropyrimidine (1.0 eq) from Protocol 3, the second aryl boronic acid (1.5 eq), and powdered K₃PO₄ (3.0 eq) in anhydrous, degassed dioxane (0.1 M), add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).
-
Reaction: Heat the mixture to 100-110 °C under an argon atmosphere for 8-16 hours. The electronically deactivated and more sterically hindered C2 position requires more forcing conditions (higher temperature, stronger base, and a more active catalyst) to react.[14][17]
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 3 to isolate the final 4-benzyl-2,6-diarylpyrimidine product.
Summary and Best Practices
-
Analyze First: Always assess the compatibility of your planned reagents with the potential reactive sites (C2/C6, N-atoms, benzylic CH₂).
-
Sequential Reactions: For selective di-substitution, perform reactions sequentially, isolating the mono-substituted intermediate. The first substitution electronically alters the reactivity of the second position.
-
Hydrogenation Hazard: Avoid catalytic hydrogenation (e.g., H₂, Pd/C) if the C4-benzyl group needs to be retained. Consider alternative reduction methods if necessary.
-
Strong Bases: When using organolithium or other highly nucleophilic/basic reagents, protect the pyrimidine nitrogens with a group like MOM to prevent unwanted side reactions.
-
Orthogonality is Key: Choose protecting groups that can be removed under conditions that will not affect other functional groups in your molecule.[18]
Table 2: Protecting Group Strategy Summary
| Functional Group to Protect | Potential Reaction Condition | Recommended Protecting Group | Protection Protocol | Deprotection Protocol |
| Pyrimidine Nitrogens | Organolithium Reagents, Grignard Reagents | Methoxymethyl (MOM) | NaH, MOM-Cl, THF | 6M HCl, THF |
| (Molecule Integrity) | Catalytic Hydrogenation | N/A (Avoid Condition) | N/A | N/A |
| (Molecule Integrity) | Strong Oxidation | N/A (Avoid Condition) | N/A | N/A |
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Benzyl group - Wikipedia [en.wikipedia.org]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. jocpr.com [jocpr.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in SNAr Reactions of 4-Benzyl-2,6-Dichloropyrimidine
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-benzyl-2,6-dichloropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, mechanistic insights, and actionable protocols to control the regioselectivity of these critical transformations. As a Senior Application Scientist, my goal is to bridge fundamental principles with practical laboratory solutions.
The pyrimidine core is a privileged scaffold in medicinal chemistry, and SNAr reactions are a primary tool for its elaboration.[1] However, achieving selective monosubstitution on symmetrically substituted substrates like this compound presents a significant challenge. This guide provides a systematic approach to understanding and mastering this selectivity.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the reactivity and selectivity of 2,6-dichloropyrimidines.
Q1: Which position on a 2,6-dichloropyrimidine ring is intrinsically more reactive in SNAr reactions?
In an unsubstituted 2,6-dichloropyrimidine, the C2 and C6 positions are electronically and sterically equivalent. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.[2] Both the C2 and C6 positions are ortho to one ring nitrogen and para to the other, resulting in significant activation and stabilization of the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[3][4] Therefore, without a directing group, a statistical mixture of products would be expected if a sub-stoichiometric amount of nucleophile were used. The introduction of a substituent at the C4 position, such as a benzyl group, breaks this symmetry and provides the basis for achieving regioselectivity.
Q2: How does the 4-benzyl group influence the reactivity of the C2 versus the C6 position?
The 4-benzyl group is the primary control element for regioselectivity. Its influence is a combination of steric and electronic effects, with sterics often playing the dominant role.
-
Steric Effects: The benzyl group is sterically demanding. Although it is positioned symmetrically between C2 and C6, its rotational freedom and the size of the incoming nucleophile are the critical factors. A bulky nucleophile will experience significant steric hindrance from the benzyl group, making the activation energy for attack at either the C2 or C6 position higher than it would be on an unsubstituted ring. The key to selectivity is exploiting any subtle differences in the steric environment.
-
Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This has a minor deactivating effect on the pyrimidine ring for SNAr reactions but does not create a significant electronic bias between the C2 and C6 positions. Therefore, electronic control is typically minimal compared to steric factors.
Q3: What is the accepted mechanism for this SNAr reaction?
The reaction proceeds via a two-step addition-elimination mechanism .[4] While some SNAr reactions have been shown to be concerted, the classical and widely accepted pathway for this type of system involves a discrete intermediate.[5]
-
Step 1 (Addition): The nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms (C2 or C6) bearing a chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4] This step is typically the rate-determining step of the reaction.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted pyrimidine product.
Caption: General SNAr Addition-Elimination Mechanism.
Q4: How does the choice of nucleophile impact regioselectivity?
The structure of the nucleophile is arguably the most critical variable for controlling regioselectivity in this system.
-
Bulky vs. Small Nucleophiles: A small, unhindered nucleophile (e.g., ammonia, methoxide) may show little to no selectivity, as the energy barrier for attacking either the C2 or C6 position will be similar. In contrast, a bulky nucleophile (e.g., tert-butylamine, pivalate) will amplify the steric repulsion from the 4-benzyl group. This steric clash can be exploited to favor substitution at the position that allows for a lower-energy transition state, although in this symmetric case it primarily serves to slow the reaction. The key is that different nucleophiles may interact differently with the local environment.
-
Hard vs. Soft Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can sometimes play a role. The electrophilic carbons of the pyrimidine ring are relatively hard centers. Hard nucleophiles (e.g., alkoxides, primary amines) generally react faster than soft nucleophiles (e.g., thiolates).[6][7] In cases where one position might have a slightly harder or softer character due to subtle electronic effects, this can be a handle for control.
-
Directed Reactions: Some nucleophiles can engage in non-covalent interactions, such as hydrogen bonding, with substituents on the ring, directing the reaction to a specific site.[8] While the benzyl group is not a classic directing group, interactions between the nucleophile and the pi-system of the benzyl ring could subtly influence the transition state.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the SNAr reaction of this compound.
Issue 1: Poor or No Regioselectivity (Formation of a 1:1 Mixture)
This is the most common challenge, resulting in difficult purification and reduced yield of the desired isomer.
-
Potential Cause: The activation energy barrier for nucleophilic attack at C2 and C6 is nearly identical under the current reaction conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures provide sufficient energy to overcome small differences in activation barriers, leading to a loss of selectivity.[9] Running the reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C and slowly warming to room temperature) is the first and most crucial step. This will favor the kinetic product, which corresponds to the pathway with the lower activation energy.
-
Modify the Nucleophile: If lowering the temperature is insufficient, consider the steric profile of your nucleophile. If using a small nucleophile, switching to a bulkier analogue may introduce the necessary steric differentiation to favor one position.
-
Change the Solvent: The solvent can influence the effective size and reactivity of the nucleophile. A more coordinating solvent might create a larger solvent shell around the nucleophile, increasing its effective steric bulk. While polar aprotic solvents (DMF, DMSO, NMP) are standard for SNAr reactions, exploring less polar options like THF or 2-MeTHF could alter selectivity.[10][11][12]
-
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low or No Reaction Yield
Even if selectivity is achieved, a low yield renders the protocol impractical.
-
Potential Cause A: Insufficient Reactivity: The nucleophile may not be strong enough, or the reaction conditions may not be activating enough.
-
Solution:
-
Base Selection: For amine or alcohol nucleophiles, ensure the base is strong enough to either deprotonate the nucleophile (for alcohols, e.g., NaH, K₂CO₃) or to scavenge the HCl byproduct (for amines, e.g., DIPEA, Et₃N).[7][13]
-
Solvent: Ensure a polar aprotic solvent is used to stabilize the charged Meisenheimer complex.[10] Common choices include DMF, DMSO, NMP, and acetonitrile.
-
Temperature: While low temperature is good for selectivity, the reaction may be too slow. After initial addition at a low temperature, a gradual increase in temperature may be required to drive the reaction to completion.[14] Monitor by TLC or LC-MS to find the optimal balance between rate and selectivity.
-
-
Potential Cause B: Solvolysis or Other Side Reactions: If the solvent is nucleophilic (e.g., methanol, ethanol) and the reaction is heated, the solvent itself can act as a nucleophile, leading to undesired byproducts.[6][7]
-
Solution:
-
Use a non-nucleophilic, polar aprotic solvent.
-
If an alcohol is the intended solvent and nucleophile, ensure conditions are anhydrous to prevent competing hydrolysis from water.
-
Issue 3: Formation of Disubstituted Product
This occurs when the initially formed monosubstituted product reacts further with the nucleophile.
-
Potential Cause: Use of excess nucleophile, high reaction temperature, or prolonged reaction time.
-
Solution:
-
Stoichiometry Control: Use a precise amount of the nucleophile, typically between 1.0 and 1.1 equivalents.
-
Controlled Addition: Add the nucleophile slowly (dropwise) to the solution of the pyrimidine at a low temperature. This maintains a low instantaneous concentration of the nucleophile, minimizing the chance of a second substitution.
-
Reaction Monitoring: Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the formation of the disubstituted product becomes significant.
-
Protocols and Data
General Experimental Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust starting point that should be optimized for each specific nucleophile.
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous acetonitrile (or DMF, approx. 0.1–0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise via a syringe over 30–60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progress: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the consumption of the starting material by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied cautiously.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired monosubstituted product.
Table 1: Expected Impact of Nucleophile Choice on Regioselectivity
The following table provides a conceptual summary of how nucleophile sterics are expected to influence the reaction outcome. Actual results require experimental verification.
| Nucleophile | Structure | Steric Bulk | Expected Regioselectivity | Key Consideration |
| Ammonia | NH₃ | Low | Poor (likely 1:1 mixture) | Small size leads to similar activation energies for attack at C2/C6. |
| Benzylamine | PhCH₂NH₂ | Moderate | Potentially moderate | Increased bulk may begin to favor one isomer, depending on subtle conformational effects. |
| tert-Butylamine | (t-Bu)NH₂ | High | Potentially high | Significant steric hindrance should amplify any small differences in the transition state energies. |
| Morpholine | C₄H₉NO | Moderate (cyclic) | Potentially moderate | The rigid cyclic structure may interact differently with the benzyl group than a flexible acyclic amine. |
| Sodium Methoxide | NaOMe | Low | Poor (likely 1:1 mixture) | Small nucleophile, high reactivity. Selectivity will be difficult to control. |
| Potassium tert-Butoxide | K-OtBu | High | Potentially high | Very bulky nucleophile; reaction may be slow but could offer the best chance for selectivity. |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-benzyl-2,6-dichloropyrimidine
Welcome to the technical support guide for the synthesis of 4-benzyl-2,6-dichloropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this specific synthetic procedure. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide
This section tackles specific issues that may arise during the synthesis, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing the synthesis of this compound from 2,4,6-trichloropyrimidine and benzylmagnesium chloride, but I'm observing a very low yield of the desired product. What could be the issue?
Answer:
Low or no yield in this Grignard reaction can stem from several critical factors, primarily related to the quality of the Grignard reagent and the reaction conditions.
Probable Causes & Solutions:
-
Inactive Grignard Reagent: The most common culprit is a degraded or improperly prepared benzylmagnesium chloride. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents (like tetrahydrofuran or diethyl ether) are crucial.[1]
-
Verify Grignard Reagent Activity: Before use, you can titrate the Grignard reagent to determine its active concentration. A common method is titration against a known amount of iodine or a solution of a secondary alcohol with a colorimetric indicator.
-
-
-
Incorrect Reaction Temperature: The addition of the Grignard reagent to 2,4,6-trichloropyrimidine is typically performed at a low temperature to control reactivity and minimize side reactions.
-
Troubleshooting Steps:
-
Maintain Low Temperature: The dropwise addition of benzylmagnesium chloride should be carried out at a significantly low temperature, such as -78 °C (a dry ice/acetone bath).[1]
-
Slow Addition: Add the Grignard reagent slowly to the solution of 2,4,6-trichloropyrimidine to prevent a rapid exotherm that could lead to side reactions.
-
-
-
Stoichiometry Imbalance: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.
-
Troubleshooting Steps:
-
Accurate Molar Equivalents: Use a slight excess of the Grignard reagent (e.g., 1.05 to 1.1 equivalents) to ensure complete consumption of the 2,4,6-trichloropyrimidine. However, a large excess can promote the formation of di-substituted products.
-
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, and after workup and purification, I have isolated several unexpected compounds. What are the likely side reactions?
Answer:
The reaction of a Grignard reagent with a poly-halogenated heterocycle like 2,4,6-trichloropyrimidine is prone to several side reactions. Understanding these pathways is key to minimizing byproduct formation.
Probable Causes & Solutions:
-
Di-substitution: The most common side product is the di-benzylated pyrimidine, where two chlorine atoms are substituted by benzyl groups.
-
Causality: This occurs when an excess of the Grignard reagent is used or if the reaction temperature is not kept sufficiently low, allowing for a second substitution to occur after the initial desired reaction.
-
Mitigation Strategy:
-
Carefully control the stoichiometry, using no more than a slight excess of benzylmagnesium chloride.
-
Maintain a low reaction temperature (-78 °C) during the addition and allow the reaction to warm slowly.
-
-
-
Homocoupling of the Grignard Reagent: Benzylmagnesium chloride can couple with itself to form bibenzyl.
-
Causality: This is often catalyzed by trace metal impurities and can be more prevalent if the Grignard reagent is old or was exposed to air.
-
Mitigation Strategy:
-
Use freshly prepared Grignard reagent.
-
Ensure all reagents and solvents are of high purity.
-
-
-
Reduction of the Pyrimidine Ring: In some cases, the Grignard reagent can act as a reducing agent.
-
Causality: This is a less common but possible side reaction.
-
Mitigation Strategy: Strict adherence to optimal reaction temperatures and stoichiometry will minimize this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The benzylmagnesium chloride acts as a source of the nucleophilic benzyl anion, which attacks one of the electron-deficient carbon atoms of the 2,4,6-trichloropyrimidine ring, displacing a chloride ion. The attack is regioselective, favoring the 4-position due to electronic and steric factors.
Caption: SNAr mechanism for the synthesis.
Q2: What are the best practices for purifying the final product?
A2: Purification of this compound typically involves column chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) | Allows for the elution of non-polar byproducts (like bibenzyl) first, followed by the desired product, and then more polar impurities. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use a UV lamp (254 nm) to visualize the spots. The desired product should have a distinct Rf value from the starting material and major byproducts. |
For further purification, recrystallization from a suitable solvent system, such as ethanol/water or hexanes, can be employed.[2]
Q3: Can other organometallic reagents be used instead of benzylmagnesium chloride?
A3: Yes, other organometallic reagents like benzyllithium or organozinc reagents can potentially be used. However, Grignard reagents are often preferred due to their relatively moderate reactivity, which can offer better control and selectivity in reactions with polyfunctional substrates like 2,4,6-trichloropyrimidine. The choice of reagent can influence the reaction conditions and the side product profile.
Q4: What are the safety precautions for this synthesis?
A4:
-
Grignard Reagents: Are highly flammable and react violently with water. Handle under an inert atmosphere and away from ignition sources.
-
2,4,6-Trichloropyrimidine: Is a corrosive and toxic compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Tetrahydrofuran and diethyl ether are flammable. Ensure proper ventilation and avoid open flames.
-
Quenching: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This should be done carefully, especially if there is unreacted Grignard reagent, as it will produce flammable gases.
Experimental Protocols
Synthesis of this compound
Materials:
-
2,4,6-Trichloropyrimidine
-
Benzylmagnesium chloride (1M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add benzylmagnesium chloride (1.05 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Buchwald-Hartwig Amination of Dichloropyrimidines
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination with dichloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Dichloropyrimidines are highly valuable synthons, but their electronic properties and multiple reactive sites present unique challenges. This resource consolidates field-proven insights and troubleshooting strategies to help you enhance reaction yield, control selectivity, and overcome common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.
Question 1: My reaction has stalled, resulting in low or no conversion of the dichloropyrimidine. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion is one of the most common issues and typically points to a problem with the catalytic system's activity. Aryl chlorides, including dichloropyrimidines, are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond.[1][2] Overcoming this activation barrier is key.
Root Causes & Corrective Actions:
-
Inefficient Catalyst/Ligand System: The choice of palladium source and, more critically, the phosphine ligand is paramount for activating aryl chlorides.
-
The "Why": The ligand's role is to stabilize the palladium center, promote the crucial oxidative addition step (the insertion of Pd(0) into the C-Cl bond), and facilitate the final reductive elimination.[3] For electron-deficient heterocycles like pyrimidines, bulky, electron-rich phosphine ligands are required to create a highly active, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition.
-
Solution:
-
Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4). Pre-catalysts provide a more reliable and reproducible formation of the active catalyst.[1][4]
-
Employ Bulky Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, and BrettPhos are specifically designed for challenging couplings involving aryl chlorides.[5] If these are not effective, consider ligands with a wider bite angle like Xantphos, which has shown success in pyrimidine functionalization.[6]
-
-
-
Inappropriate Base Selection: The base plays a dual role: it deprotonates the amine nucleophile and participates in the catalytic cycle. A base that is too weak may not generate a sufficient concentration of the active amide, while an overly harsh base can degrade sensitive substrates or ligands.
-
The "Why": Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required to drive the reaction forward at reasonable rates.[7] However, the choice can significantly impact regioselectivity.
-
Solution:
-
For general reactivity, NaOtBu is a robust starting point.[8]
-
If regioselectivity is an issue, LiHMDS has been shown to provide excellent selectivity for the C4 position in certain 6-aryl-2,4-dichloropyrimidines.[9]
-
Weaker bases like K₂CO₃ or Cs₂CO₃ can be attempted, but they often require higher temperatures and longer reaction times, which can lead to side reactions.
-
-
-
Suboptimal Solvent and Temperature:
-
The "Why": The solvent must solubilize all reaction components, including the inorganic base.[10] The reaction temperature must be high enough to overcome the activation energy for oxidative addition but not so high that it causes catalyst decomposition or side reactions.
-
Solution:
-
Solvent Choice: Toluene and 1,4-dioxane are standard solvents.[11] Anhydrous THF is also common, particularly for reactions employing LiHMDS.[9] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit catalysis.[7]
-
Temperature: Typical temperatures range from 80-110 °C.[7] If you observe no reaction at 80 °C, incrementally increase the temperature to 100 °C or 110 °C. Monitor for catalyst decomposition (formation of palladium black).
-
-
Question 2: I'm getting a mixture of C2 and C4 mono-aminated isomers. How can I improve regioselectivity?
Answer:
Controlling regioselectivity is the central challenge in the functionalization of dichloropyrimidines. The inherent electronic properties of the pyrimidine ring dictate that the C4 and C6 positions are generally more electrophilic and thus more reactive than the C2 position.[9]
Controlling Factors & Strategic Adjustments:
-
Exploiting Inherent Reactivity:
-
The "Why": The reactivity order of C4(6) > C2 is a result of the nitrogen atoms' electron-withdrawing effects, which are more pronounced at the C4/C6 positions. This provides a thermodynamic and kinetic basis for selective functionalization.
-
Strategy: Perform the reaction at the lowest possible temperature that still allows for reasonable conversion. Lower temperatures (e.g., 0 °C to room temperature) can amplify the kinetic difference between the two sites, favoring substitution at the more reactive C4 position. A study on 6-aryl-2,4-dichloropyrimidine demonstrated that reactions with secondary amines and LiHMDS at 0 °C gave >99:1 selectivity for the C4 isomer.[9]
-
-
Catalyst and Base System Tuning:
-
The "Why": The steric and electronic properties of the catalyst-ligand complex can influence which C-Cl bond it interacts with preferentially. Similarly, the choice of base can dramatically alter the reaction outcome.
-
Strategy: Screen different ligand and base combinations. While bulky biarylphosphine ligands are excellent for reactivity, simpler bidentate ligands like 1,4-bis(diphenylphosphino)butane (dppb) in combination with LiHMDS were found to be highly effective and selective for certain substrates.[9] In contrast, highly active ligands like XPhos and Josiphos sometimes lead to poorer regioselectivity in this specific context.[9]
-
-
Order of Addition:
-
The "Why": Premixing certain reagents can prevent undesired background reactions. For instance, direct addition of a neutral amine to the dichloropyrimidine can initiate a non-catalyzed SNAr reaction, which may have poor regioselectivity.
-
Strategy: For reactions involving secondary amines and LiHMDS, it is crucial to premix the amine and the base before adding this solution to the mixture of the dichloropyrimidine and palladium catalyst. This ensures the palladium-catalyzed pathway dominates over the SNAr pathway.[9]
-
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Amination of Dichloropyrimidines
Welcome to the technical support center for the amination of dichloropyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Here, we will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reactions.
Section 1: Foundational FAQs
This section covers the core concepts you need to understand before setting up your reaction.
Q1: Why is the choice of base so critical in the amination of a dichloropyrimidine?
A: The base in a dichloropyrimidine amination is not merely a scavenger for the HCl generated. It plays a multifaceted role that can dictate the outcome of the entire reaction. Its functions include:
-
Activating the Nucleophile: In many cases, particularly with less nucleophilic amines or in palladium-catalyzed reactions, the base deprotonates the amine (or a pre-catalyst complex) to generate a more potent nucleophile.
-
Controlling Regioselectivity: The base can significantly influence whether the incoming amine attacks the C4(6) or C2 position of the pyrimidine ring. This is often tied to the reaction mechanism (SNAr vs. Pd-catalyzed) that the base promotes.[1][2]
-
Reaction Rate: A stronger base can accelerate the reaction by facilitating the deprotonation step in either the SNAr mechanism's Meisenheimer complex or the catalytic cycle of a Buchwald-Hartwig amination.[3][4]
-
Preventing Side Reactions: A suitable base will perform its primary function without introducing unwanted side reactions, such as hydrolysis of the chloropyrimidine or solvolysis if an alcohol is used as a solvent.[4][5]
An inappropriate base can lead to low yield, poor selectivity, or a complex mixture of inseparable products.[1]
Q2: What are the main differences between inorganic and organic bases for this reaction?
A: The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DIPEA, DBU, LiHMDS) is a critical decision point.
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃):
-
Pros: Generally inexpensive, easy to remove during workup (filtration), and suitable for many traditional SNAr reactions.[4]
-
Cons: Often have poor solubility in common organic solvents (e.g., THF, Toluene), which can lead to heterogeneous reaction mixtures and slower reaction rates. Their use may necessitate more polar solvents like DMF or DMAc and higher temperatures.[4]
-
-
Organic Bases (e.g., DIPEA, DBU, NaOtBu, LiHMDS):
-
Pros: Typically exhibit better solubility in organic solvents, leading to homogeneous reaction conditions and often faster, cleaner reactions at lower temperatures. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are essential for palladium-catalyzed Buchwald-Hartwig aminations.[3][4]
-
Cons: Can be more expensive and sometimes more difficult to remove from the reaction mixture. Strong bases like NaOtBu are sensitive to moisture and can promote side reactions if not handled carefully.
-
Section 2: The Application Scientist's Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Q: My reaction is showing low or no conversion. Could the base be the issue?
A: Yes, this is a very common problem where the base is a primary suspect. Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting Flowchart for Low Conversion Issues.
Q: I'm getting a mixture of C4 and C2 isomers. How can I improve regioselectivity using the base?
A: This is a classic challenge. The C4(6) positions are generally more electrophilic and kinetically favored in SNAr reactions, but selectivity is often poor, yielding ratios from 1:1 to 4:1.[1][3] The base is a powerful tool to control this.
-
To Favor C4-Amination:
-
Switch to Palladium Catalysis: The most dramatic improvements in C4 selectivity are often seen by moving from an SNAr to a Buchwald-Hartwig protocol. Using a strong, bulky, non-nucleophilic base like LiHMDS with a suitable palladium catalyst can achieve C4/C2 ratios greater than 30:1.[3][6]
-
Anionic Nucleophile Generation: For SNAr reactions, pre-treating the amine with a very strong base (like NaH or LiHMDS) to generate the anionic anilide or amide before adding it to the dichloropyrimidine can enhance C4 selectivity.[1][3] This increases the nucleophile's reactivity, favoring attack at the most electrophilic site.
-
-
To Favor C2-Amination:
-
Leverage Nucleophile Structure: While base choice is important, this is a scenario where the nucleophile itself can play a directing role. It has been reported that using tertiary amines as nucleophiles on 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity.[7]
-
Ring Substitution Strategy: If synthetically feasible, introducing an electron-donating group (EDG) at the C6 position can electronically favor nucleophilic attack at the C2 position.[1][2]
-
Q: My mass spec shows a product corresponding to the addition of a solvent molecule (e.g., methoxy, ethoxy). What happened?
A: You are observing a solvolysis side reaction. This occurs when using an alcohol solvent (e.g., methanol, ethanol) in the presence of a base. The base deprotonates the alcohol, forming a potent alkoxide nucleophile (e.g., MeO⁻, EtO⁻) which then competes with your amine in attacking the dichloropyrimidine.[4][5]
-
Solution:
-
Change the Solvent: The most effective solution is to switch to a non-nucleophilic, aprotic solvent such as Dioxane, Toluene, or THF .[4]
-
Change the Base: If you must use an alcohol solvent, using a weaker, non-basic amine like triethylamine (TEA) or DIPEA might mitigate the issue compared to a strong base like NaOH or NaOtBu, though the risk remains.[5][8]
-
Section 3: Protocols & Reference Data
General Protocol for C4-Selective Palladium-Catalyzed Amination
This protocol is a starting point based on highly C4-selective methods reported in the literature.[2][3]
-
Vessel Preparation: To a dry reaction vial under an inert atmosphere (Nitrogen or Argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol%), and an anhydrous aprotic solvent like THF.
-
Reagent Premixing (Critical Step): In a separate dry vial under an inert atmosphere, dissolve the secondary amine (1.1 equiv.) in anhydrous THF. To this solution, add LiHMDS (1.0 M solution in THF, 1.2 equiv.) dropwise at 0 °C. Allow this mixture to stir for 10-15 minutes.
-
Scientist's Note: This premixing step is crucial. Adding the amine directly to the reaction before the base can initiate a non-catalyzed SNAr pathway, which will drastically lower your regioselectivity.[3]
-
-
Reaction Execution: Slowly add the premixed amine/LiHMDS solution to the vial containing the dichloropyrimidine and catalyst at 0 °C.
-
Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by TLC or LC-MS. These reactions are often very fast, sometimes completing in under an hour.[3]
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Base Selection Guide
The following diagram outlines the decision-making process for selecting an appropriate base.
Caption: Decision Diagram for Base Selection in Pyrimidine Amination.
Table 1: Properties of Common Bases in Dichloropyrimidine Amination
| Base | Formula | pKₐH (Conjugate Acid) | Type | Common Solvents | Key Considerations & Potential Issues |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Inorganic | DMF, DMAc, Alcohols | Low solubility in THF/Toluene; often requires heat; can cause solvolysis in alcohol solvents.[4] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Inorganic | DMF, Dioxane | More soluble and reactive than K₂CO₃; often a better choice for difficult SNAr reactions. |
| DIPEA | (i-Pr)₂NEt | ~11 | Organic (Amine) | THF, Dioxane, CH₂Cl₂ | Soluble and non-nucleophilic, but may not be strong enough for less reactive amines or Pd-catalysis. |
| DBU | C₉H₁₆N₂ | ~13.5 | Organic (Amidine) | THF, Toluene | Strong, non-nucleophilic, soluble base. Good for promoting difficult SNAr reactions.[9] |
| Sodium tert-butoxide | NaOtBu | ~19 | Organic (Alkoxide) | THF, Toluene, Dioxane | Standard, strong base for Buchwald-Hartwig. Highly moisture sensitive. Not for use in alcohol solvents.[4] |
| LiHMDS | LiN(SiMe₃)₂ | ~26 | Organic (Amide) | THF | Excellent for high C4-regioselectivity in Pd-catalyzed reactions.[3] Moisture sensitive. Must be handled under inert gas. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Homocoupling in Suzuki-Miyaura Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As one of the most powerful and versatile methods for constructing carbon-carbon bonds, its successful implementation is critical for researchers in synthetic chemistry and drug development.[1][2] However, the reaction's complexity can lead to undesired side pathways, with the homocoupling of the boronic acid reagent being a frequent and frustrating challenge.
This guide provides a comprehensive resource for understanding the mechanistic origins of boronic acid homocoupling and offers field-proven troubleshooting strategies and detailed protocols to suppress this side product, thereby improving reaction yield, simplifying purification, and ensuring the robustness of your synthetic route.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling.
Q1: What is boronic acid homocoupling in a Suzuki reaction? A: Boronic acid homocoupling is a side reaction where two molecules of the organoboron reagent (R¹-B(OH)₂) couple with each other to form a symmetrical biaryl (R¹-R¹), instead of coupling with the intended organohalide partner (R²-X). This consumes your nucleophile and generates a significant impurity that can often be difficult to separate from the desired cross-coupled product (R¹-R²).
Q2: What does the homocoupling side product look like in my analysis (e.g., TLC, LC-MS)? A: The homocoupling product will be a symmetrical molecule (R¹-R¹). In Mass Spectrometry (MS), you will observe a mass corresponding to the dimerization of your boronic acid's organic fragment, minus the boronic acid group. On a Thin Layer Chromatography (TLC) plate, it often appears as a new, non-polar spot. Due to its symmetrical nature, it may have different chromatographic behavior and UV absorbance compared to your desired, often less symmetrical, product.
Q3: What are the primary causes of homocoupling? A: The two most prevalent causes are:
-
Presence of Oxygen: Dissolved molecular oxygen in the reaction solvent is a major culprit.[3][4] It can oxidize the active Pd(0) catalyst to Pd(II), which can then directly mediate the homocoupling of two boronic acid molecules.[1][5]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂), the catalyst must first be reduced in situ to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, making it an inherent side reaction at the start of the catalytic cycle.[1][6]
Q4: Is homocoupling always an undesirable side reaction? A: While it is considered a side reaction in the context of cross-coupling, the palladium-catalyzed homocoupling of boronic acids has been developed as a synthetic method in its own right for the creation of symmetrical biaryls.[7][8] However, for the purposes of this guide, we will treat it as an unwanted byproduct in a Suzuki-Miyaura cross-coupling reaction.
Q5: How can I quickly test if oxygen is the main cause of my homocoupling issue? A: Run two parallel reactions. For the first, use your standard procedure. For the second, take rigorous measures to exclude oxygen by thoroughly degassing your solvent and reagents (see Protocol 1) and maintaining a strict inert (N₂ or Ar) atmosphere. If the homocoupling is significantly reduced in the second reaction, oxygen contamination is the primary issue.[5][6]
Part 2: Understanding the Mechanisms
To effectively troubleshoot, one must first understand the competing chemical pathways. The desired Suzuki-Miyaura reaction operates in a catalytic cycle, but side reactions like homocoupling have their own competing cycles.
The Main Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The base is essential for activating the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[11][12]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Competing Homocoupling Pathways
Homocoupling primarily occurs outside the main catalytic cycle, often involving off-cycle Pd(II) species.
Caption: Key pathways leading to boronic acid homocoupling.
-
Pd(II)-Mediated Pathway: This is the most common mechanism.[6] Off-cycle Pd(II) species, either from the starting precatalyst or from the oxidation of Pd(0) by air, undergo two sequential transmetalation events with the boronic acid. The resulting diarylpalladium(II) complex then reductively eliminates to yield the homocoupled product (R¹-R¹) and regenerate Pd(0), which can re-enter the main cycle.[1]
-
Oxo-Palladium Pathway: In the presence of oxygen, a palladium(II) peroxo complex can form from a Pd(0) species. This complex can then interact with the boronic acid to generate a reactive oxo-palladium intermediate, which facilitates the formation of the homocoupled product.[13][14]
Part 3: Comprehensive Troubleshooting Guide
This guide is structured by common experimental observations. Follow the workflow to diagnose and solve the issue.
Symptom: Significant Homocoupling Product Observed (>5-10%)
Question: My primary side product is the homodimer of my boronic acid. Where should I start?
Answer: A high percentage of homocoupling points to a fundamental issue with one of three areas: (1) oxygen contamination, (2) the choice of palladium source, or (3) suboptimal reaction conditions promoting the side reaction over the desired cross-coupling. The following workflow provides a systematic approach to identifying and rectifying the root cause.
Caption: A decision tree for troubleshooting homocoupling in Suzuki reactions.
Investigation Point 1: Rigorous Exclusion of Oxygen
Why it's critical: Oxygen is the enemy of a clean Suzuki reaction. It readily oxidizes the catalytically active Pd(0) to Pd(II), which is the primary species responsible for mediating homocoupling.[1][15] Even trace amounts of dissolved oxygen, which are present in all non-degassed solvents, can be sufficient to generate significant amounts of the homodimer byproduct.[5]
Protocol 1: Effective Degassing Techniques
Choose the method most appropriate for your laboratory setup and solvent. This must be performed on all liquid components, including solvents and any aqueous base solutions.
Method A: Subsurface Sparge (Recommended for larger volumes)
-
Combine your solvent(s) in the reaction vessel.
-
Insert a long needle or cannula connected to an inert gas line (Argon or Nitrogen) so that its tip is below the liquid surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the liquid at a moderate rate for 20-30 minutes. The gas flow should be vigorous enough to create agitation but not so strong that it splashes the solvent.
-
Once degassing is complete, remove the vent needle first, then pull the gas inlet needle above the liquid surface to maintain a positive pressure of inert gas (a "gas blanket") over the reaction. This is a highly effective method.[6]
Method B: Freeze-Pump-Thaw (The 'gold standard' for complete oxygen removal)
-
Place your solvent in a flask that is no more than half full and is equipped with a stopcock.
-
Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Connect the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to isolate the flask from the vacuum line.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws; this is the dissolved air.
-
Repeat this entire cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.
Investigation Point 2: Choice of Palladium Source and Ligand
Why it matters: As discussed, beginning a reaction with a Pd(II) salt necessitates a reduction step that can produce the homocoupled dimer as a byproduct.[1][6] By choosing a catalyst that is already in the Pd(0) state or is designed to generate it cleanly, you can bypass this initial side reaction.
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Oxidation State | Pros | Cons Regarding Homocoupling |
| Pd(OAc)₂, PdCl₂ | Pd(II) | Inexpensive, bench-stable. | High risk. Requires in situ reduction which often proceeds via homocoupling.[1][6] |
| Pd(PPh₃)₄ | Pd(0) | Directly provides active catalyst. | Air-sensitive, can lead to P-C bond cleavage and byproduct formation.[16] |
| Pd₂(dba)₃ | Pd(0) | Excellent source of ligand-free Pd(0). | Air-sensitive; requires addition of a supporting ligand. |
| PdCl₂(dppf) | Pd(II) | Stable complex, often used. | Still a Pd(II) source; reduction is required. |
| Buchwald Precatalysts (G3, G4) | Pd(II) | Bench-stable, designed for clean and rapid generation of the active Pd(0) catalyst via reductive elimination of a biaryl linker. | Low risk. Minimizes the window for homocoupling during catalyst activation.[1] |
| PEPPSI™-type Precatalysts | Pd(II) | Highly effective for NHC ligands. | Designed for easy activation, but the reduction to Pd(0) can still be mediated by homocoupling.[1] |
Recommendation: If you are using Pd(OAc)₂ or a similar Pd(II) salt and experiencing significant homocoupling, a highly effective troubleshooting step is to switch to a Pd(0) source like Pd₂(dba)₃ (with an appropriate ligand) or, preferably, a modern Buchwald precatalyst.[15]
The Role of Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial. They accelerate the rate-determining oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle.[9][17] By speeding up the main cycle, you ensure the organohalide is consumed quickly, minimizing the time the palladium catalyst could engage in off-cycle homocoupling pathways.
Symptom: Reaction Stalls or Low Conversion with Concurrent Homocoupling
Question: My reaction starts but doesn't go to completion, and I'm still seeing homocoupling. What's happening?
Answer: This scenario often points to two interconnected problems: catalyst deactivation and/or degradation of your boronic acid nucleophile. The homocoupling you observe may be happening early in the reaction, while the subsequent stalling is due to the loss of a key component.
Strategy 1: Stabilize the Boronic Acid (The "Slow-Release" Strategy)
Why it's effective: Boronic acids, especially heteroaryl boronic acids, can be unstable under Suzuki conditions and are susceptible to protodeboronation—the cleavage of the C-B bond by water or other protic sources, replacing it with a C-H bond.[1][17] This destroys your nucleophile. By converting the boronic acid to a more stable boronic ester, you can protect it from degradation. The ester then slowly hydrolyzes under the reaction conditions to release the active boronic acid at a low, steady concentration, a concept known as the "slow-release" strategy.[18] This minimizes both protodeboronation and the concentration of free boronic acid available for homocoupling at any given time.
Protocol 2: Switching to a Boronic Ester
-
Preparation: If not commercially available, convert your boronic acid to its corresponding pinacol boronate ester (BPin) using pinacol and a dehydrating agent (like MgSO₄) or by reacting it with bis(pinacolato)diboron (B₂pin₂).
-
Reaction Setup: Substitute the boronic acid in your Suzuki reaction with 1.0-1.2 equivalents of the corresponding boronic ester.
-
Conditions: The base (e.g., K₃PO₄, K₂CO₃) and water in the reaction are typically sufficient to facilitate the slow hydrolysis of the ester to the active boronate species required for transmetalation. No other changes to the protocol may be necessary.
Strategy 2: Employing Additives to Preserve the Catalytic Cycle
Why it's effective: If catalyst oxidation from trace oxygen is a persistent issue leading to both homocoupling and catalyst deactivation, adding a mild reducing agent can help maintain a healthy population of the active Pd(0) catalyst throughout the reaction.
Protocol 3: Using Potassium Formate as a Homocoupling Suppressor This strategy was shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[6]
-
Reagent: Add 0.1 to 0.5 equivalents of potassium formate (HCO₂K) to your reaction mixture along with the other reagents before adding the palladium catalyst.
-
Mechanism: The formate anion can act as a mild reducing agent, capable of converting deleterious Pd(II) species back to the active Pd(0) state, thus preventing them from engaging in homocoupling pathways.
-
Compatibility: This method should be combined with rigorous degassing for maximum effect.
Part 4: Analytical Methods
Effective troubleshooting requires reliable data. Simply looking at the final TLC is not enough.
Protocol 4: Setting up a Time-Course Analysis by LC-MS or GC-MS
-
Set up your Suzuki reaction as planned, ensuring all additions are done at time zero (t=0).
-
Immediately after adding the catalyst, take a small aliquot (~20-50 µL) from the vigorously stirring reaction mixture. This is your t=0 sample.
-
Quench the aliquot immediately in a vial containing a suitable solvent (e.g., acetonitrile or ethyl acetate) and a small amount of water. Add a pinch of an oxidizing agent like sodium perborate to transfrom any remaining boronic species to the corresponding phenol for easier analysis. This prevents further reaction.
-
Repeat the sampling process at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, and overnight).
-
Analyze all quenched samples by LC-MS or GC-MS.
-
Data Interpretation: Plot the relative concentrations of your aryl halide (starting material), desired product, homocoupled byproduct, and any protodeboronated starting material over time. This will tell you when the homocoupling is occurring (e.g., only at the beginning vs. throughout the reaction) and if your reaction is stalling, providing critical diagnostic information.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Temperature Optimization for Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, control regioselectivity, and troubleshoot common issues encountered during the synthesis of substituted pyrimidines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Fundamentals: Why Temperature is a Critical Parameter
Nucleophilic aromatic substitution on dichloropyrimidines is a cornerstone of medicinal chemistry for building libraries of bioactive compounds.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The electron-deficient nature of the pyrimidine ring, further activated by two chloro leaving groups, makes it highly susceptible to nucleophilic attack.[1][4]
However, the success of the reaction is critically dependent on temperature. Temperature directly influences reaction kinetics (rate), but it also plays a pivotal role in determining the reaction's outcome, specifically regioselectivity and the formation of byproducts.
The Causality of Regioselectivity: C4 vs. C2 Position
In most 2,4- and 4,6-dichloropyrimidine systems, nucleophilic attack preferentially occurs at the C4 (and C6) position over the C2 position.[1][5] This preference is rooted in the superior electronic stabilization of the Meisenheimer intermediate formed during C4 attack, where the negative charge can be effectively delocalized onto the para nitrogen atom.[2][6]
Caption: General SNAr mechanism on 2,4-dichloropyrimidine.
This inherent selectivity, however, is not absolute. It can be modulated or even reversed by:
-
Substituents: Electron-donating groups at the C6 position can electronically favor C2 attack.[7][8] Conversely, electron-withdrawing groups at C5 enhance the intrinsic C4 selectivity.[9][10]
-
Nucleophile: The nature of the nucleophile plays a role. While many amines and alkoxides favor C4, certain tertiary amines have been shown to give excellent C2 selectivity.[9][10]
-
Reaction Conditions: Solvent, catalysts, and, most importantly, temperature can shift the regiochemical outcome.[5][11]
The Role of Temperature: A Balancing Act
Temperature optimization is a balancing act between reaction rate and selectivity.
-
Low Temperatures (-20°C to RT): Often favor the formation of the kinetically controlled product, which can enhance regioselectivity. Reactions are slower, requiring longer reaction times, but typically result in a cleaner reaction profile with fewer byproducts. Some highly activated systems can proceed exclusively at very low temperatures (-78 °C)[12][13].
-
Moderate Temperatures (RT to 80°C): Provide a good compromise between reaction rate and selectivity for many common SNAr reactions. Many standard protocols operate within this range.[4]
-
High Temperatures (80°C to Reflux): Significantly increase the reaction rate, which is necessary for less reactive nucleophiles or deactivated pyrimidine systems. However, high temperatures can lead to undesirable outcomes such as disubstitution, decomposition of starting materials or products, and loss of regioselectivity as the reaction approaches thermodynamic control.[9]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is extremely slow or not proceeding at room temperature. What is the first step?
Answer: The first and most straightforward step is to gently increase the temperature.
-
Initial Action: Increase the reaction temperature in 20°C increments (e.g., from 25°C to 45°C, then to 65°C). Monitor the reaction by TLC or LC-MS at each stage after a set time (e.g., 2-4 hours).
-
Causality: The rate of reaction is governed by the activation energy. Increasing the temperature provides the molecules with more kinetic energy to overcome this barrier. According to kinetic theory, a 10°C increase can often double the reaction rate.
-
Self-Validation: When you see product formation beginning at a higher temperature, run a parallel control reaction at the initial, lower temperature for the same extended duration to confirm that the temperature increase was indeed the critical factor.
-
Alternative Considerations: If even elevated temperatures (e.g., >80-100 °C) do not promote the reaction, consider other factors. The nucleophile may be insufficiently reactive (a neutral amine vs. its more nucleophilic deprotonated form), or the solvent may be inappropriate.[14] Some reactions benefit from microwave irradiation to shorten reaction times.[5]
Q2: I'm getting a mixture of C4 and C2 substituted products. How can I improve the regioselectivity for the C4 isomer?
Answer: To favor a single regioisomer, you should generally lower the reaction temperature.
-
Initial Action: Decrease the temperature significantly. If you are running the reaction at 50°C, try it at room temperature, 0°C, or even -20°C.
-
Causality: The formation of the C4 and C2 isomers proceeds through different transition states with different activation energies. Often, the pathway leading to the more stable C4 intermediate has a lower activation energy. By lowering the temperature, you provide insufficient energy to overcome the higher activation barrier of the competing C2 pathway, thus favoring the kinetic C4 product.
-
Protocol Validation: Analyze the product ratio (C4:C2) via ¹H NMR or LC-MS at each temperature point. You should observe an increase in the desired C4 isomer at lower temperatures, albeit at the cost of a longer reaction time.
Q3: My reaction is messy, showing multiple spots on TLC, including what appears to be a disubstituted product. What's wrong?
Answer: This is a classic sign that the reaction temperature is too high or the reaction has been left for too long.
-
Initial Action: Immediately reduce the reaction temperature. Also, carefully control the stoichiometry of your nucleophile; use closer to 1.0 equivalent for monosubstitution.
-
Causality: Once the first nucleophile has added (e.g., at C4), the product is still an activated chloropyrimidine. At elevated temperatures, this mono-substituted product has enough energy to react with a second equivalent of the nucleophile, leading to the disubstituted byproduct. High temperatures can also cause decomposition of the starting material or product.
-
Troubleshooting Workflow:
-
Reduce temperature by 20-30°C.
-
Use precisely 1.0-1.1 equivalents of the nucleophile.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the subsequent reaction of the product.
-
Q4: My starting material or product seems to be decomposing at the required reaction temperature. What are my options?
Answer: When thermal stability is an issue, you must find a way to facilitate the reaction under milder conditions.
-
Option 1: Extended Reaction Time at Lower Temperature: This is the simplest solution. Run the reaction at a temperature where the compounds are stable, even if it takes 24-48 hours.
-
Option 2: Use a Catalyst: While many SNAr reactions are uncatalyzed, certain transformations can be accelerated. For example, acid catalysis can be effective for amine substitutions.[15] Phase-transfer catalysts have also been used effectively.[11]
-
Option 3: Change the Solvent: The solvent can stabilize the transition state, affecting the reaction rate.[14] Switching to a more polar aprotic solvent like DMF or DMSO might increase the rate enough to allow for a lower temperature, but be aware that solvent choice can also impact selectivity.[11]
Caption: Troubleshooting decision tree for temperature-related issues.
Data-Driven Optimization: A General Workflow
A systematic approach is key to finding the optimal temperature. We recommend a small-scale screening process before committing to a large-scale reaction.
Caption: Systematic workflow for temperature optimization.
Hypothetical Temperature Screening Data
The table below illustrates potential outcomes from a temperature screening experiment for the reaction of 2,4-dichloropyrimidine with a generic amine nucleophile.
| Temperature (°C) | Reaction Time (h) | C4-Product Yield (%) | C2-Product Yield (%) | Disubstitution (%) | Notes |
| 0 | 24 | 75 | < 2 | 0 | Clean reaction, but very slow. |
| 25 (RT) | 8 | 88 | ~3 | < 1 | Good balance. High C4 selectivity. |
| 50 | 2 | 90 | ~6 | ~4 | Faster reaction, slight loss of selectivity. |
| 80 | 0.5 | 75 | ~10 | ~15 | Very fast, but significant byproduct formation. |
| 100 (Reflux) | 0.25 | 50 | ~12 | >25 | Poor selectivity and evidence of decomposition. |
Analysis: Based on this data, 25°C (Room Temperature) represents the optimal condition, providing high yield and excellent regioselectivity within a reasonable timeframe.
Experimental Protocol: Temperature Screening
This protocol provides a self-validating framework for conducting a parallel temperature screening experiment.
Materials:
-
2,4-Dichloropyrimidine (or analog)
-
Nucleophile (e.g., primary/secondary amine, alcohol, thiol)
-
Base (e.g., K₂CO₃, Et₃N, NaH, as appropriate for the nucleophile)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Small reaction vials with stir bars and caps
-
Heating/cooling blocks or temperature-controlled baths
-
TLC plates and LC-MS vials
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare a stock solution of the dichloropyrimidine in the chosen solvent. If using a base, it can also be included in a stock solution with the nucleophile.
-
Reaction Setup: In five separate, labeled reaction vials, add a stir bar.
-
Dispense Reactants: From the stock solutions, dispense equal amounts of the dichloropyrimidine and nucleophile/base solutions into each vial (e.g., for a final volume of 1 mL). This ensures that the only variable is temperature.
-
Set Temperatures: Place each vial in a pre-equilibrated heating/cooling block set to your desired screening temperatures (e.g., 0°C, 25°C, 50°C, 80°C, 100°C).
-
Reaction Monitoring (In-Process Control):
-
At regular intervals (e.g., T=1h, 4h, 16h, 24h), take a small aliquot from each vial.
-
Quench the aliquot in a labeled microfuge tube containing a suitable workup solution (e.g., water/ethyl acetate).
-
Spot the organic layer on a TLC plate and/or dilute for LC-MS analysis to monitor the consumption of starting material and the formation of products.
-
-
Reaction Quench: Once a reaction has reached completion (or after a maximum set time, e.g., 24h), quench the entire vial by pouring it into a larger vial containing water and an extraction solvent (e.g., ethyl acetate).
-
Workup & Analysis:
-
Perform a standard aqueous workup on each reaction.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Obtain a crude ¹H NMR and/or LC-MS trace for each sample to determine the final conversion and the ratio of regioisomers and byproducts.
-
This systematic approach provides robust, comparable data that will reliably guide your decision for scaling up the reaction under optimal thermal conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. zenodo.org [zenodo.org]
- 15. Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Benzyl-2,6-dichloropyrimidine and 2,4-Dichloro-6-phenylpyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, substituted pyrimidines represent a cornerstone scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth comparative analysis of the reactivity of two key dichloropyrimidine intermediates: 4-benzyl-2,6-dichloropyrimidine and 2,4-dichloro-6-phenylpyrimidine . Understanding the nuanced differences in their reactivity is paramount for rational synthetic route design and the efficient generation of novel molecular entities.
Introduction: The Dichotomy of Dichloropyrimidines
Both this compound and 2,4-dichloro-6-phenylpyrimidine are valuable building blocks, each possessing two reactive chlorine atoms susceptible to displacement by nucleophiles. However, the distinct substitution patterns and the electronic nature of the benzyl versus the phenyl group impart significant differences in their reactivity profiles. This guide will dissect these differences, providing a theoretical framework supported by experimental evidence to inform your synthetic strategies.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack. The reactivity of the chloro-substituents is further modulated by the position of the nitrogen atoms and the electronic influence of other substituents on the ring.
Theoretical Basis for Reactivity: Electronic and Steric Considerations
The rate and regioselectivity of SNAr reactions on dichloropyrimidines are primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The ability of the pyrimidine ring and its substituents to stabilize this intermediate dictates the preferred site of attack and the overall reaction rate.
Electronic Effects: Benzyl vs. Phenyl Substituents
The key to understanding the differential reactivity of our two target molecules lies in the electronic nature of the benzyl and phenyl groups.
-
This compound: The benzyl group, consisting of a phenyl ring attached to a methylene (-CH2-) group, is generally considered to be weakly electron-donating or effectively neutral in its inductive effect on the pyrimidine ring. The sp3-hybridized methylene linker isolates the pyrimidine ring from the π-system of the phenyl group, preventing significant resonance effects. This subtle electron-donating character can slightly decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted dichloropyrimidine.
-
2,4-Dichloro-6-phenylpyrimidine: In contrast, the phenyl group is directly attached to the pyrimidine ring. The sp2-hybridized carbons of the phenyl ring exert a mild electron-withdrawing inductive effect (-I effect).[1][2] While the phenyl ring can also participate in resonance, its overall effect on the pyrimidine ring in this context is deactivating for electrophilic aromatic substitution, which translates to activation for nucleophilic aromatic substitution. This electron-withdrawing nature enhances the electrophilicity of the carbon atoms in the pyrimidine ring, making it more susceptible to nucleophilic attack.
Therefore, from an electronic standpoint, 2,4-dichloro-6-phenylpyrimidine is predicted to be more reactive towards nucleophiles than this compound .
Regioselectivity in Nucleophilic Attack
The positions of the chlorine atoms on the pyrimidine ring are not equivalent in terms of reactivity. Generally, the electrophilicity of the carbon atoms in a pyrimidine ring follows the order C4(6) > C2. This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.
-
In this compound , the two chlorine atoms at the C2 and C6 positions are electronically distinct. The C6 position is generally more activated towards nucleophilic attack than the C2 position due to more effective stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom at position 1.
-
In 2,4-dichloro-6-phenylpyrimidine , the C4 position is significantly more reactive than the C2 position. Nucleophilic attack at C4 allows for the delocalization of the negative charge onto both ring nitrogens, leading to a more stable Meisenheimer intermediate compared to attack at C2. The presence of an electron-donating group at the C6 position can, in some cases, shift the preference towards C2 substitution.[3][4] However, with the electron-withdrawing phenyl group at C6, the preference for C4 attack is expected to be reinforced.[5]
Comparative Reactivity: A Data-Driven Analysis
| Feature | This compound | 2,4-Dichloro-6-phenylpyrimidine |
| Substituent at C4/C6 | Benzyl (weakly electron-donating/neutral) | Phenyl (weakly electron-withdrawing) |
| Predicted Overall Reactivity | Lower | Higher |
| Most Reactive Site | C6 > C2 | C4 >> C2 |
| Expected Reaction Conditions | More forcing conditions may be required (higher temperatures, longer reaction times). | Milder reaction conditions are often sufficient. |
Experimental Protocols
The following are representative protocols for nucleophilic aromatic substitution on dichloropyrimidines. These can be adapted for reactions with this compound and 2,4-dichloro-6-phenylpyrimidine.
General Procedure for Mono-amination of Dichloropyrimidines
This protocol describes a typical nucleophilic aromatic substitution reaction to achieve mono-amination.
Materials:
-
Dichloropyrimidine (this compound or 2,4-dichloro-6-phenylpyrimidine) (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Base (e.g., K2CO3, DIPEA) (2.0-3.0 eq)
-
Solvent (e.g., DMF, NMP, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the dichloropyrimidine, the amine nucleophile, and the solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated pyrimidine.
Synthesis of Starting Materials
Synthesis of this compound:
A common route to 4-substituted-2,6-dichloropyrimidines involves the chlorination of the corresponding 4-substituted-2,6-dihydroxypyrimidine (uracil derivative).
Synthesis of 2,4-dichloro-6-phenylpyrimidine:
This compound can be synthesized from 6-phenyluracil by chlorination with a reagent such as phosphorus oxychloride (POCl3).[6]
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Electronic effects influencing reactivity.
Conclusion: A Tale of Two Pyrimidines
The choice between this compound and 2,4-dichloro-6-phenylpyrimidine as a synthetic intermediate is a critical decision that should be guided by a thorough understanding of their relative reactivities. The electron-withdrawing nature of the phenyl group in 2,4-dichloro-6-phenylpyrimidine renders it the more reactive of the two towards nucleophilic aromatic substitution, with a strong preference for substitution at the C4 position. Conversely, the weakly electron-donating or neutral benzyl group in this compound results in a less activated system, where the C6 position is the more probable site for initial nucleophilic attack.
By leveraging the principles outlined in this guide, researchers can make informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel, life-changing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Navigating the Regioselectivity of Dichloropyrimidines: C2 vs. C4 Reactivity
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs, particularly as kinase inhibitors, underscores the importance of mastering its synthetic manipulation.[1] Among the most versatile starting materials are dichloropyrimidines, which offer two reactive sites for nucleophilic aromatic substitution (SNAr). However, the nuanced and often counterintuitive reactivity of the C2 and C4 positions can present a significant synthetic challenge. This guide provides an in-depth comparison of the factors governing this regioselectivity, supported by mechanistic insights and actionable experimental protocols, to empower you to predictably functionalize the pyrimidine core.
The Electronic Landscape of the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack.[2] In the context of dichloropyrimidines, the chlorine atoms serve as excellent leaving groups, further facilitating SNAr reactions. The fundamental question for the synthetic chemist is: which chlorine will be displaced first?
Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5.[3] This preference is rooted in the stability of the Meisenheimer intermediate, the negatively charged species formed during the rate-determining step of the SNAr reaction.[4][5][6] When a nucleophile attacks the C4 (or C6) position, the negative charge can be effectively delocalized onto the adjacent nitrogen atom, a more electronegative atom than carbon, leading to a more stable intermediate.[4][5] Attack at the C2 position also allows for delocalization onto both nitrogen atoms, but the proximity of the two nitrogens can introduce lone pair repulsion with the incoming nucleophile, slightly disfavoring this approach.[7]
The General Rule: C4 Selectivity in Unsubstituted 2,4-Dichloropyrimidines
In the absence of other influencing factors, nucleophilic aromatic substitution on unsubstituted 2,4-dichloropyrimidine generally favors the C4 position.[1][8][9] This inherent preference is a direct consequence of the greater stabilization of the Meisenheimer intermediate formed upon C4 attack. Frontier Molecular Orbital (FMO) theory corroborates this observation, with the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine having a larger coefficient at the C4 carbon, indicating its higher electrophilicity.[7][10] This often results in C4/C2 isomer ratios ranging from 1:1 to 4:1 with neutral nitrogen nucleophiles.[9][10]
Tipping the Scales: Factors Influencing Regioselectivity
While C4 selectivity is the general trend, the synthetic utility of dichloropyrimidines lies in the ability to manipulate this preference. Several factors can be strategically employed to favor substitution at either the C2 or C4 position.
Electronic Effects of Ring Substituents
The electronic nature of other substituents on the pyrimidine ring plays a pivotal role in directing the regioselectivity of nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs) at C5: The presence of an EWG, such as a nitro or cyano group, at the C5 position enhances the inherent preference for C4 substitution.[2][9][10] This is because the EWG further stabilizes the negative charge in the Meisenheimer intermediate formed upon C4 attack through resonance.
-
Electron-Donating Groups (EDGs) at C6: Conversely, an EDG, such as a methoxy or amino group, at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[8][9][10] The EDG at C6 destabilizes the intermediate for C4 attack, making the C2 position relatively more reactive. Quantum mechanics calculations have shown that for 2,4-dichloropyrimidine with an electron-donating substituent at C-6, the transition state energy for C2 attack is lower than that for C4 attack, consistent with experimental observations of C2 selectivity.[8]
The Nature of the Nucleophile
The identity of the incoming nucleophile can have a profound impact on the reaction outcome. While many nucleophiles adhere to the general C4 preference, some exhibit a remarkable reversal of selectivity.
-
Tertiary Amines: A notable exception to the C4-selectivity rule is the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines. These nucleophiles have been shown to exhibit excellent C2 selectivity.[9][11][12] The reaction proceeds through an intermediate that undergoes in situ N-dealkylation to yield a product corresponding to the formal reaction of a secondary amine at the C2 position.[11][12]
Reaction Conditions and Catalysis
The choice of solvent, temperature, and the use of catalysts can also influence the C2/C4 product ratio.
-
Solvent and Temperature: While less impactful than electronic and nucleophilic effects, optimizing solvent polarity and reaction temperature can sometimes improve selectivity, especially when the intrinsic reactivity difference between C2 and C4 is small.[10]
-
Palladium Catalysis: In the realm of cross-coupling reactions, palladium catalysis has emerged as a powerful tool for selective functionalization. While most Pd-catalyzed cross-couplings of 2,4-dichloropyrimidines also favor the C4 position, specific ligand systems have been developed to achieve C2-selective C-S coupling.[1][13] For amination reactions, the use of a palladium catalyst can strongly favor the formation of the C4-substituted product.[10][14]
Comparative Data on Regioselectivity
The following table summarizes the general trends in regioselectivity for the reaction of 2,4-dichloropyrimidines with various nucleophiles and substituent patterns.
| Dichloropyrimidine Derivative | Nucleophile | Predominant Position of Substitution | Supporting Evidence |
| 2,4-Dichloropyrimidine | Primary/Secondary Amines | C4 | General rule, C4/C2 ratios often 1:1 to 4:1[9][10] |
| 5-EWG-2,4-Dichloropyrimidine | Primary/Secondary Amines | C4 | EWG at C5 enhances C4 selectivity[2][9][10] |
| 6-EDG-2,4-Dichloropyrimidine | Primary/Secondary Amines | C2 | EDG at C6 can reverse selectivity[8][9][10] |
| 5-EWG-2,4-Dichloropyrimidine | Tertiary Amines | C2 | High C2 selectivity observed[9][11][12] |
| 2,4-Dichloropyrimidine | Thiols (Pd-catalyzed) | C2 (with specific ligands) | Unconventional C2-selectivity achieved with bulky NHC ligands[1][13] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines (Pd-catalyzed) | C4 | High C4 selectivity with LiHMDS as base[14] |
Experimental Protocols
Harnessing this knowledge requires robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for achieving selective substitution at both the C4 and C2 positions.
Protocol 1: Selective C4-Amination of 2,4-Dichloropyrimidine
This protocol is designed to favor the more kinetically favorable C4 substitution.
Workflow for Selective C4-Amination
Caption: Workflow for the selective C4-amination of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard work-up and purification reagents
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add the amine nucleophile (1.0 eq) and DIPEA (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to isolate the 4-amino-2-chloropyrimidine.
Rationale: The use of a less polar solvent like n-butanol and a non-nucleophilic base at elevated temperatures generally favors the thermodynamically more stable C4 product.
Protocol 2: Selective C2-Amination of a 5-Substituted-2,4-Dichloropyrimidine
This protocol leverages the unique reactivity of tertiary amines to achieve C2 selectivity.[11][12]
Workflow for Selective C2-Amination
Caption: Workflow for the selective C2-amination using a tertiary amine nucleophile.
Materials:
-
5-EWG-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine)
-
Tertiary amine (e.g., triethylamine)
-
Chloroform (CHCl3)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 eq) in chloroform.
-
Add the tertiary amine (e.g., triethylamine, 5 eq).
-
Stir the reaction at 40 °C and monitor by TLC or LC-MS. The reaction often proceeds rapidly.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C2-aminated product, which results from an in situ N-dealkylation of the initially formed quaternary ammonium salt.
Rationale: The use of a tertiary amine as the nucleophile with a C5-EWG substituted dichloropyrimidine has been shown to provide excellent C2 selectivity.[11][12] The mechanism is believed to proceed through a distinct pathway compared to primary or secondary amines.
Conclusion: A Predictable Path to Pyrimidine Functionalization
The comparative reactivity of the C2 and C4 positions in dichloropyrimidines is a finely balanced interplay of electronic and steric factors, the nature of the nucleophile, and the reaction conditions. While C4 substitution is the general rule for unsubstituted 2,4-dichloropyrimidine, a thorough understanding of the principles outlined in this guide empowers the synthetic chemist to override this inherent preference and achieve selective functionalization at either position. By strategically choosing substituents, nucleophiles, and reaction conditions, researchers can navigate the complexities of dichloropyrimidine chemistry with greater predictability and control, ultimately accelerating the discovery and development of novel, life-saving therapeutics.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Pyrimidine Derivatization
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.[1][2][3] The strategic derivatization of the pyrimidine ring is therefore a critical activity in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their reliability and versatility in forming carbon-carbon bonds.[4][5]
This guide provides an in-depth, objective comparison of two stalwart methods for pyrimidine functionalization: the Suzuki-Miyaura coupling and the Stille coupling. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide you with the nuanced, field-proven insights necessary to make informed decisions in your own research. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data to help you select the optimal coupling strategy for your specific pyrimidine target.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[4][5] | High toxicity of organotin reagents, requiring careful handling and disposal.[4][6][7][8] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation).[4][9][10][11] | Generally stable to air and moisture.[4][6][12] |
| Byproducts | Boron-based, often water-soluble and easily removed.[4][5] | Tin-based, can be difficult to remove completely from the product.[4][12] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons.[4][13] | Excellent, very broad functional group tolerance.[4][14][15] |
| Reaction Conditions | Typically requires a base.[4][16] | Often proceeds under neutral conditions.[4] |
The Catalytic Cycles: A Mechanistic Overview
Both the Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst.[14][17][18] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[14][17][18] Understanding these steps is crucial to appreciating the nuances of each reaction.
Suzuki Coupling
The Suzuki coupling typically utilizes a Pd(0) catalyst which first undergoes oxidative addition with an organohalide (in our case, a halogenated pyrimidine).[17][18][19] A key difference from the Stille coupling is the requirement of a base to activate the organoboron reagent (a boronic acid or ester).[16] This activation forms a boronate species, which facilitates the transmetalation step, where the organic group from the boron is transferred to the palladium(II) complex.[16][18] The cycle concludes with reductive elimination, forming the desired C-C bond and regenerating the Pd(0) catalyst.[18][20]
Stille Coupling
The Stille coupling also begins with the oxidative addition of an organohalide to a Pd(0) catalyst.[6][21] However, the transmetalation step involves an organostannane (R-SnR'3), which does not typically require activation by a base.[6][22] The organostannane directly transfers its organic group to the palladium(II) complex.[6][21] The subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.[14]
Performance Comparison for Pyrimidine Derivatization
The choice between Suzuki and Stille coupling for pyrimidine derivatization often hinges on the specific substitution pattern of the pyrimidine and the nature of the coupling partners.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yields | Good to excellent, but can be substrate dependent.[23][24] | Moderate to excellent, often more consistent across diverse substrates.[4][25] |
| Substrate Scope | Broad, but challenges can arise with sterically hindered or electron-rich boronic acids.[26] 2-pyridyl and 2-pyrimidinyl boronic acids can be particularly problematic due to catalyst inhibition and protodeboronation.[3][27] | Very broad, often succeeds where Suzuki coupling fails, especially with substrates containing coordinating functional groups or sterically demanding partners.[15][28][29] |
| Catalyst Loading | Typically 0.5-5 mol%.[1][23] | Generally 1-10 mol%.[4][30] |
| Common Catalysts | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂.[1][4][31] | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂.[21][30] |
| Common Solvents | Dioxane/water, DMF, Toluene/water.[1][4][23] | DMF, Toluene, Dioxane, NMP.[4][30] |
| Reaction Temperature | 80-120 °C.[4][23][32] | 60-120 °C.[4][30] |
A comparative study on the functionalization of diazocines highlighted that while both methods are effective for simple aryl couplings, the Stille reaction can provide superior yields for substrates containing coordinating functional groups like aldehydes, esters, and certain heterocycles.[28] For instance, the coupling of aryl aldehydes and furans resulted in low to moderate yields (39–59%) with Suzuki coupling, whereas Stille coupling achieved high yields (80–91%).[28]
Experimental Protocols
To provide a practical context, here are representative step-by-step protocols for the derivatization of a pyrimidine substrate using both Suzuki and Stille couplings.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[1][23]
This protocol is optimized for the regioselective C4-substitution of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 0.0025 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine, the desired boronic acid, and potassium carbonate.[1]
-
Add the palladium catalyst.[1]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[1]
-
Seal the vial with a cap and place it in the microwave reactor.[1]
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1][23]
-
After the reaction is complete, allow the vial to cool to room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]
Protocol 2: Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine[30]
This protocol is designed for the selective coupling at the more reactive aryl-iodide bond.
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 equivalent)
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Chloro-6-(3-iodophenyl)pyrimidine and the palladium catalyst.[30]
-
Evacuate and backfill the flask with an inert gas three times.[30]
-
Add anhydrous DMF via syringe.[30]
-
Add the organostannane to the reaction mixture via syringe.[30]
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.[30]
-
Upon completion, cool the reaction mixture to room temperature.[30]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[12][30]
-
Filter the mixture and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[30]
-
Purify the crude product by column chromatography on silica gel.[30]
Concluding Remarks from the Field
The Suzuki coupling is often the first choice for many chemists due to the lower toxicity of boronic acids and their byproducts, making it a more environmentally friendly and often cheaper option.[5][13] The wide commercial availability of a diverse range of boronic acids is another significant advantage for rapid library synthesis.[5] However, the stability of boronic acids can be a concern, with protodeboronation being a common side reaction that can lower yields, especially with heteroaryl boronic acids.[9][10][19]
The Stille coupling, while burdened by the high toxicity of organotin reagents and the challenges of removing tin byproducts, offers unparalleled functional group tolerance and is often the go-to method when the Suzuki coupling fails.[4][6][7][15] Its reliability with sterically demanding substrates and those containing sensitive functional groups makes it an indispensable tool in complex molecule synthesis.[15][28]
For the derivatization of pyrimidines, if your substrate and coupling partner are relatively simple and do not contain functionalities incompatible with basic conditions, the Suzuki coupling is a logical and efficient starting point. However, if you encounter low yields, suspect substrate decomposition, or are working with complex, highly functionalized pyrimidines, the Stille coupling provides a robust and powerful alternative.[4]
Ultimately, the optimal choice will depend on a careful analysis of your specific synthetic challenge, weighing the trade-offs between reactivity, functional group tolerance, toxicity, and practical considerations of cost and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions [rimpacts.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. sdlookchem.com [sdlookchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Stille vs. Suzuki - cross-coupling for the functionalization of diazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 28. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Benzyl-2,6-dichloropyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the myriad of heterocyclic compounds, 4-benzyl-2,6-dichloropyrimidine derivatives represent a class of molecules with significant potential in medicinal chemistry. Their analysis by mass spectrometry, while powerful, presents unique challenges and opportunities due to the interplay of the halogenated pyrimidine core and the labile benzyl substituent. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of these derivatives, grounded in established principles and practical, field-proven insights.
The Analytical Imperative: Why Mass Spectrometry for this compound Derivatives?
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. The chlorine atoms offer sites for further functionalization, while the benzyl group can be crucial for receptor binding. Mass spectrometry is an indispensable tool for the characterization of these molecules, providing not only the molecular weight but also vital structural information through fragmentation analysis. This data is critical for confirming the identity of newly synthesized compounds, identifying metabolites in drug metabolism studies, and for quality control in manufacturing processes.
A Tale of Two Techniques: Comparing Ionization Methods
The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. For this compound derivatives, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
| Ionization Technique | Principle | Advantages for this compound Derivatives | Disadvantages for this compound Derivatives |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | Provides detailed structural information through reproducible fragmentation patterns. Ideal for GC-MS analysis of these relatively volatile compounds. | The molecular ion may be weak or absent due to the high energy of the process, which can complicate molecular weight determination. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. The solvent evaporates, leaving charged analyte molecules. | A "soft" ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), simplifying molecular weight determination. Ideal for LC-MS analysis. | Provides less fragmentation and therefore less structural information compared to EI. The formation of adducts can complicate spectral interpretation. |
Expert Insight: For initial characterization and structural confirmation of a novel this compound derivative, a dual-pronged approach is recommended. GC-MS with EI will provide a detailed fragmentation fingerprint, while LC-MS with ESI will unequivocally determine the molecular weight.
Deconstructing the Molecule: Plausible Fragmentation Pathways
The fragmentation of this compound derivatives is a fascinating interplay between the stable aromatic systems and the weaker benzylic bond.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, we can anticipate a series of characteristic fragmentation events. The molecular formula of this compound is C₁₁H₈Cl₂N₂ with a molecular weight of approximately 238.1 g/mol [1].
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage and Tropylium Ion Formation: The most prominent fragmentation pathway for compounds containing a benzyl group is the cleavage of the C-C bond between the methylene bridge and the pyrimidine ring. This results in the formation of a benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable, aromatic tropylium ion at m/z 91 [2][3][4]. This peak is often the base peak in the EI spectrum.
-
Loss of Chlorine: The molecular ion can undergo the loss of a chlorine radical, leading to a fragment at [M-35]⁺ . The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
-
Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the elimination of a neutral molecule of hydrogen chloride, resulting in a fragment at [M-36] .
-
Pyrimidine Ring Fragmentation: The dichloropyrimidine ring itself can undergo fragmentation, often initiated by the loss of a chlorine atom. Subsequent losses of small neutral molecules like hydrogen cyanide (HCN) are plausible, a known fragmentation pattern for pyrimidine rings.
-
Retro-Diels-Alder Reaction: Cyclic systems can undergo a retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
In contrast to EI, ESI is a soft ionization technique. For this compound, analysis in positive ion mode is most appropriate due to the presence of the basic nitrogen atoms in the pyrimidine ring.
Expected Ions in ESI-MS:
-
Protonated Molecule ([M+H]⁺): This will be the most abundant ion, appearing at m/z 240.0 (for the most abundant isotopes). The characteristic isotopic pattern of two chlorine atoms (an M+2 peak approximately 65% of the M peak, and an M+4 peak approximately 10% of the M peak) will be a key diagnostic feature.
-
Adducts: Formation of adducts with solvent molecules or salts is possible, such as sodium adducts [M+Na]⁺ or potassium adducts [M+K]⁺ . Predicted m/z values for the isomeric 2-benzyl-4,6-dichloropyrimidine suggest these would appear around m/z 261 and 277 respectively[5].
-
In-source Fragmentation: While ESI is a soft technique, some fragmentation can occur in the ion source, especially at higher cone voltages. The most likely in-source fragment would be the tropylium ion at m/z 91 .
Caption: A typical workflow for LC-ESI-MS analysis.
Field-Proven Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of this compound derivatives. Optimization may be required based on the specific instrumentation and the exact nature of the derivative being analyzed.
GC-MS Analysis Protocol
This protocol is suitable for the qualitative analysis and structural elucidation of thermally stable this compound derivatives.
1. Sample Preparation:
- Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is a good choice for its robustness and separation efficiency for aromatic compounds[6]. (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 20 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- MSD Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-500.
3. Data Analysis:
- Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
- Examine the mass spectrum of the peak.
- Identify the molecular ion peak (if present) and characteristic fragment ions (e.g., m/z 91, [M-Cl]⁺).
- Compare the obtained spectrum with predicted fragmentation patterns.
LC-MS/MS Analysis Protocol
This protocol is ideal for the quantitative analysis of this compound derivatives, for example, in biological matrices or for reaction monitoring.
1. Sample Preparation:
- For quantitative analysis, prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Create a series of calibration standards by serial dilution of the stock solution.
- For samples in complex matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.
- The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Shimadzu LC-10AS or equivalent[7].
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer is recommended for quantitative analysis[8][9].
- Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
- Mobile Phase:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start with 5% B, hold for 1 minute.
- Linearly increase to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and equilibrate for 2 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Gas Temperature: 450 °C[10].
- Multiple Reaction Monitoring (MRM):
- Select the protonated molecule [M+H]⁺ as the precursor ion.
- Optimize the collision energy to produce a stable and abundant product ion (e.g., the tropylium ion at m/z 91 or a fragment from the dichloropyrimidine ring).
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the analyte against its concentration.
- Quantify the amount of the this compound derivative in your samples using the calibration curve.
Conclusion: A Path to Confident Characterization
The mass spectrometric analysis of this compound derivatives is a powerful approach that, when executed with a clear understanding of the underlying principles, can yield a wealth of structural and quantitative information. By judiciously selecting ionization techniques and carefully interpreting fragmentation patterns, researchers can confidently characterize these important molecules. The protocols and insights provided in this guide serve as a robust foundation for the successful analysis of this promising class of compounds, ultimately accelerating the pace of drug discovery and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. PubChemLite - 2-benzyl-4,6-dichloropyrimidine (C11H8Cl2N2) [pubchemlite.lcsb.uni.lu]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthesis and Validation of Kinase Inhibitors Using 4-Benzyl-2,6-dichloropyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3][4][5] Its prevalence is due to its ability to form critical hydrogen bonds within the kinase hinge region, acting as a versatile anchor for building potent and selective inhibitors.[4] This guide provides an in-depth, comparative analysis of synthesizing and validating kinase inhibitors using 4-benzyl-2,6-dichloropyrimidine, a strategic starting material. We will explore the rationale behind a primary synthetic route involving sequential cross-coupling, compare it with viable alternatives, and detail the necessary analytical and biological validation protocols required to confirm the identity, purity, and efficacy of the final compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Strategic Advantage of the this compound Scaffold
The utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C6 positions. The electron-withdrawing nature of the pyrimidine ring makes both positions susceptible to nucleophilic aromatic substitution (SNAr). However, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed with high regioselectivity. Studies have shown that for 2,4- and 2,6-dichloropyrimidines, Suzuki coupling preferentially occurs at the C4 or C6 position over the C2 position.[6] This differential reactivity is the key to a modular and efficient synthesis, allowing for the sequential and controlled introduction of different functionalities.
The benzyl group at the C4 position serves a dual purpose. It can act as a foundational structural element or be modified in later synthetic steps. Its presence also influences the solubility and physicochemical properties of the intermediates. This inherent modularity allows for the rapid generation of diverse chemical libraries, a crucial aspect of modern drug discovery.[7]
Primary Synthetic Route: Sequential Suzuki and Buchwald-Hartwig Coupling
Our primary and recommended synthetic strategy involves a two-step, sequential cross-coupling approach. This method first installs a carbon-based substituent at the C6 position via a Suzuki-Miyaura coupling, followed by the introduction of a crucial amine moiety at the C2 position using a Buchwald-Hartwig amination. This sequence leverages the higher reactivity of the C6 position to achieve high yields and regioselectivity in the first step.
Experimental Workflow: Synthesis and Validation
Below is a diagram illustrating the overall workflow, from the starting material to the fully validated kinase inhibitor.
Caption: Overall workflow for kinase inhibitor synthesis and validation.
Protocol 1: Suzuki-Miyaura Coupling at the C6 Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C6 position of the pyrimidine core.[8][9]
Rationale: We use Tetrakis(triphenylphosphine)palladium(0) as the catalyst due to its proven efficacy and commercial availability.[6] A mixture of an organic solvent (like toluene or 1,4-dioxane) and an aqueous base (like K2CO3 or Na2CO3) is essential for the transmetalation step of the catalytic cycle.[9] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed solvent mixture of Toluene/Ethanol/Water (4:1:1).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the 4-benzyl-6-aryl-2-chloropyrimidine intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C2 Position
This protocol installs the amine functionality, a critical component for hinge-binding in many kinase inhibitors.[10][11]
Rationale: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10] The choice of a specialized phosphine ligand (e.g., Xantphos or BINAP) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.[11]
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the 4-benzyl-6-aryl-2-chloropyrimidine intermediate (1.0 eq), the desired amine (1.5 eq), and sodium tert-butoxide (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq).
-
Add a degassed anhydrous solvent such as Toluene or 1,4-Dioxane.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final N-substituted-4-benzyl-6-aryl-pyrimidin-2-amine.
Analytical Validation: A Self-Validating System
Every synthesized compound must be rigorously characterized to confirm its identity and purity. This is a non-negotiable step for trustworthiness.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. The disappearance of the starting material peaks and the appearance of new, shifted peaks corresponding to the coupled fragments provide clear evidence of a successful reaction. 2D NMR techniques can further confirm connectivity.[12]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass of the synthesized molecule, confirming its elemental composition with high accuracy.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for biological testing.
Comparative Analysis: Alternative Synthetic Strategies
While the sequential Suzuki/Buchwald-Hartwig approach is robust, alternative strategies exist. The choice of route can depend on starting material availability, desired substitution patterns, and scalability.
| Parameter | Primary Route (Suzuki then Amination) | Alternative Route 1 (Amination then Suzuki) | Alternative Route 2 (Double SNAr) |
| Regioselectivity | Excellent; C6 Suzuki is highly favored over C2.[6] | Good, but can be substrate-dependent. SNAr at C6 can be competitive. | Poor to moderate; often yields mixtures of isomers requiring difficult separation.[14] |
| Typical Overall Yield | 50-75% | 40-65% | 20-50% |
| Substrate Scope | Broad; tolerates a wide range of arylboronic acids and amines.[10][15] | Broad, but sensitive amines may interfere with subsequent Suzuki conditions. | Generally limited to highly activated pyrimidines and strong nucleophiles. |
| Key Advantage | High predictability and modularity. | Useful if the desired amine is incompatible with Suzuki reagents. | Palladium-free, lower cost. |
| Key Disadvantage | Requires expensive palladium catalysts and ligands. | Potential for lower yields and side reactions. | Lack of selectivity, harsher reaction conditions may be needed. |
Biological Validation of Synthesized Kinase Inhibitors
Confirming the structure and purity is only the first step. The ultimate goal is to validate the compound's biological activity against its intended kinase target.
Biological Validation Workflow
Caption: A typical cascade for validating the biological activity of a novel kinase inhibitor.
Protocol 3: In Vitro Kinase Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. Radiometric assays are considered a gold standard, but luminescence-based assays like ADP-Glo™ are common for higher throughput.[16][17]
Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the target kinase. The amount of ADP produced is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[18]
Step-by-Step Methodology (General ADP-Glo™ Protocol):
-
Prepare a serial dilution of the test inhibitor in DMSO, typically in a 10-dose format.
-
In a 384-well plate, add the purified kinase enzyme, the specific peptide substrate, and the test inhibitor at various concentrations.[18]
-
Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase.[16]
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase inhibition.[18]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[19]
Conclusion
The this compound scaffold is a highly effective and versatile starting point for the synthesis of novel kinase inhibitors. The differential reactivity of the C2 and C6 positions enables a modular and regioselective synthetic strategy, with the sequential Suzuki-Miyaura and Buchwald-Hartwig coupling reactions representing a robust and high-yielding approach. While alternative methods exist, they often present challenges in selectivity and overall efficiency. Rigorous analytical and biological validation is paramount to ensure the integrity of the research and the potential of the synthesized compounds. By following the detailed protocols and comparative insights provided in this guide, researchers can confidently and efficiently explore the vast chemical space accessible from this privileged scaffold to discover the next generation of targeted therapeutics.[1][3]
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Palladium Ligands for the Cross-Coupling of Dichloropyrimidines
Abstract
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful tool for this purpose, yet the inherent reactivity and selectivity challenges of dichloropyrimidine substrates necessitate a carefully considered choice of ligand. This guide provides a comparative analysis of common palladium ligands for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of dichloropyrimidines. We will explore the mechanistic role of different ligand classes—from traditional phosphines to advanced N-heterocyclic carbenes (NHCs) and biaryl phosphines—and present comparative data to inform ligand selection. Detailed experimental protocols and troubleshooting advice are included to empower researchers in optimizing these critical transformations.
Introduction: The Challenge and Opportunity of Dichloropyrimidines
Pyrimidine rings are a privileged motif in biologically active molecules, appearing in approximately 20% of small-molecule drugs approved by the US FDA since 2015.[1] Dichloropyrimidines, such as the inexpensive and readily available 2,4-dichloropyrimidine, serve as versatile building blocks for creating diverse molecular architectures.[1] The two chlorine atoms offer handles for sequential or double cross-coupling reactions, enabling the rapid construction of complex target molecules.[2][3]
However, the electronic properties of the pyrimidine ring and the presence of two identical halogens present a significant challenge: controlling regioselectivity. For unsubstituted 2,4-dichloropyrimidine, both nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions overwhelmingly favor substitution at the C4 position.[1][4] Overcoming this inherent C4-selectivity to achieve functionalization at the C2 position, or achieving selective mono- versus di-substitution, is a key challenge where the choice of ligand becomes paramount.[4][5]
The Catalytic Cycle: Where the Ligand Exerts Its Influence
The efficacy of a palladium-catalyzed cross-coupling reaction is governed by the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] The ligand, bound to the palladium center, is the primary lever we can pull to modulate the kinetics and outcome of each step.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-chlorine bond. Electron-rich and sterically bulky ligands generally accelerate this step, which is often rate-limiting for less reactive chloroarenes.[7][8]
-
Transmetalation: The transfer of the organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) to the palladium center.
-
Reductive Elimination: The final step where the two coupled fragments are expelled from the palladium, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[7]
The ligand's steric and electronic properties directly influence catalyst stability, activity, and, crucially for dichloropyrimidines, the selectivity of the reaction.[9]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling. The ligand (L) plays a critical role in modulating each elementary step.
A Comparative Analysis of Ligand Classes
The choice of ligand is dictated by the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the desired outcome, particularly concerning regioselectivity.
Traditional Phosphine Ligands (e.g., PPh₃, dppf)
-
Triphenylphosphine (PPh₃): Often used in foundational catalyst systems like Pd(PPh₃)₄, it is effective for couplings of more reactive aryl iodides and bromides.[10] For dichloropyrimidines, it can facilitate couplings, especially in Sonogashira reactions, but often requires higher temperatures and may offer poor to moderate selectivity.[11] In some cases, monodentate ligands like PPh₃ can favor C2-alkynylation in diiodopurines, a related heterocyclic system.[10][12]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand offers greater catalyst stability compared to monodentate phosphines. It is a workhorse for many Suzuki reactions, providing good yields for C4-selective couplings on dichloropyrimidines. However, it is generally not effective for achieving the more challenging C2-selectivity.
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands)
Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, have revolutionized cross-coupling chemistry. Their steric bulk and strong electron-donating ability are highly effective at promoting the challenging oxidative addition of aryl chlorides and facilitating the final reductive elimination step.[7]
-
SPhos and XPhos: These ligands are exceptionally active for Suzuki and Buchwald-Hartwig reactions. They can drive couplings of dichloropyrimidines to high conversion under relatively mild conditions. While typically C4-selective, their high activity can sometimes lead to double-coupling products if stoichiometry is not carefully controlled.[3]
-
Josiphos Ligands: In certain Buchwald-Hartwig aminations of dichloropyridines, Josiphos ligands have been shown to provide high regioselectivity, showcasing that specialized bidentate ligands can offer unique selectivity profiles.[13]
N-Heterocyclic Carbenes (NHCs)
NHCs are strong σ-donating ligands that form very stable bonds with palladium, creating robust and highly active catalysts.[14]
-
IPr and SIPr: These bulky NHC ligands have shown remarkable and often unconventional selectivity. Recently, it was discovered that Pd(II) precatalysts supported by bulky NHCs can uniquely effect a C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[4][15][16] This represents a significant breakthrough, as it inverts the conventional C4-selectivity observed in nearly all other systems.[4] The selectivity is highly sensitive to the precatalyst structure, suggesting a departure from the typical oxidative addition mechanism.[1][15] For other couplings like Suzuki, NHC ligands can also promote C4-selectivity, sometimes with higher efficacy than phosphine systems.[17]
Comparative Performance Data
The following table summarizes representative data for the Suzuki coupling of 2,4-dichloropyrimidine, highlighting the influence of the ligand on yield and selectivity.
| Ligand/Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) | Reference(s) |
| Pd(OAc)₂ / PPh₃ | Arylboronic Acid | K₃PO₄ | Dioxane | 100 | 12 | Moderate | Predominantly C4 | [11] |
| PdCl₂(dppf) | Arylboronic Acid | K₂CO₃ | DME/H₂O | 80 | 4 | >90 (mono) | >95:5 | [3] |
| Pd₂(dba)₃ / SPhos | Arylboronic Acid | K₃PO₄ | Toluene | 80 | 2 | ~95 (mono) | Highly C4-selective | [7] |
| Pd(PEPPSI)-IPr | Arylboronic Acid | K₂CO₃ | Dioxane | 100 | 16 | 85 | 10:1 | [17] |
| Pd-NHC Precatalyst | Thiophenol | DBU | Toluene | 100 | 12 | 81 | 1:>20 (C2-selective) | [4][15] |
Note: Conditions and results are adapted from various literature sources and are intended for comparative purposes. Actual results will vary based on specific substrates and precise conditions.
Experimental Design & Protocols
Achieving success with dichloropyrimidine cross-couplings requires meticulous attention to experimental setup to exclude oxygen and moisture.
General Considerations
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere of argon or nitrogen using either a glovebox or standard Schlenk line techniques.
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are pure. Degassing the solvent prior to use is highly recommended.
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective Pd(0) and Pd(II) precursors, respectively. G3 or G4 palladacycle precatalysts (e.g., SPhos-G3) offer improved stability and ease of use.
-
Base Selection: The choice of base is critical. K₃PO₄ and K₂CO₃ are common for Suzuki couplings, while stronger bases like NaOtBu or LiHMDS are used for Buchwald-Hartwig aminations.[18][19]
Step-by-Step Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure for a C4-selective mono-arylation.
-
Reaction Setup: To a dry Schlenk flask under argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Reagent Addition: Add the arylboronic acid (1.1 equiv) followed by 2,4-dichloropyrimidine (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.1 M).
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen/moisture contamination) | Ensure rigorous inert atmosphere technique. Use freshly opened, anhydrous solvents and reagents. |
| Incorrect base or solvent | Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Toluene, Dioxane, THF). | |
| Poor ligand choice | The chosen ligand may not be active enough for chlorides. Switch to a more electron-rich, bulky ligand (e.g., SPhos, IPr). | |
| Formation of Di-coupled Product | High reactivity of mono-coupled product | Use a slight excess of dichloropyrimidine (1.2-1.5 equiv). Lower the reaction temperature. |
| Poor Regioselectivity | Inherent electronic preference of the substrate | For C2-selectivity, consider specialized conditions like the NHC-catalyzed C-S coupling.[4] For other couplings, selectivity may not be tunable. |
| Catalyst Decomposition (black precipitate) | High temperature; unstable catalyst complex | Lower the reaction temperature. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Switch to a more robust ligand (e.g., an NHC or biaryl phosphine). |
Conclusion and Future Outlook
The selection of a palladium ligand is a critical parameter for the successful cross-coupling of dichloropyrimidines. While traditional phosphines like dppf are reliable for achieving conventional C4-selectivity in Suzuki reactions, the development of bulky biaryl phosphine and N-heterocyclic carbene ligands has dramatically expanded the scope and efficiency of these transformations.
The discovery of NHC-ligated palladium systems that can completely invert the innate selectivity to favor the C2-position is a paradigm shift, opening new avenues for synthetic strategy.[4][15] Future developments will likely focus on designing new ligands that offer even greater control over regioselectivity for a broader range of coupling partners, further enhancing the utility of dichloropyrimidines as key building blocks for innovation in drug discovery and materials science.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Senior Scientist's Guide to Purity Assessment: HPLC as the Gold Standard for Synthesized 4-Benzyl-2,6-dichloropyrimidine
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel synthetic intermediate like 4-benzyl-2,6-dichloropyrimidine, a precursor in various therapeutic pipelines, rigorous purity assessment is paramount. Even trace impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.[1][2]
This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, focusing on why High-Performance Liquid Chromatography (HPLC) emerges as the definitive gold standard. The protocols and data presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals.
The Primacy of HPLC for Purity Profiling
While several analytical techniques can be employed for purity determination, including Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC offers an unparalleled combination of sensitivity, resolution, and versatility for non-volatile, thermally stable molecules like this compound.[3][4] Its ability to separate the main compound from closely related structural analogues and degradation products makes it the most widely used technique in pharmaceutical quality control.[5]
The decision to select HPLC is grounded in the physicochemical properties of the target molecule. This compound is a relatively non-polar, heterocyclic compound with a UV-active chromophore (the pyrimidine and benzyl rings), making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[6]
A Deep Dive into the HPLC Method: Protocol and Rationale
The development of a robust HPLC method is a systematic process designed to achieve a specific goal: baseline separation of the main peak from all potential process-related and degradation impurities.[7] The following protocol is a validated starting point for the analysis of this compound.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Causality: The acidic modifier sharpens peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.
-
-
Mobile Phase B: Acetonitrile.
-
Causality: Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and a favorable UV cutoff.[8]
-
-
Elution Mode: Gradient Elution.
-
Causality: A gradient is essential for a purity method. It allows for the elution of early, more polar impurities while ensuring that late-eluting, highly non-polar impurities (e.g., dimers or by-products with additional aromatic groups) are effectively cleared from the column in a reasonable timeframe.[10]
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity and separation kinetics.
-
-
Detection Wavelength: 240 nm.
-
Causality: This wavelength is selected based on the UV absorbance maxima of the pyrimidine chromophore, providing high sensitivity for both the API and related impurities. A DAD is preferred to assess peak purity across a spectrum.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.
-
Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Acetonitrile and Water.
-
Causality: Dissolving the sample in a solvent composition similar to or weaker than the initial mobile phase prevents peak distortion and poor chromatography.
-
-
System Suitability Testing (SST): A Self-Validating System
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core principle of method trustworthiness.[11]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Resolution (Rs) | > 1.5 between API and closest impurity | Guarantees that adjacent peaks are sufficiently separated for reliable quantification.[12] |
| Repeatability (%RSD) | ≤ 1.0% for 6 replicate injections | Confirms the precision of the system for reliable quantification.[11] |
The following diagram illustrates the logical workflow for this HPLC purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Comparative Guide: HPLC vs. Alternative Analytical Techniques
No single technique is universally perfect. The selection of an analytical method should be a reasoned decision based on the specific requirements of the analysis.[13] The diagram below illustrates a logic flow for this decision-making process.
References
- 1. soeagra.com [soeagra.com]
- 2. biomedres.us [biomedres.us]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. hawach.com [hawach.com]
- 10. researchgate.net [researchgate.net]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ijprajournal.com [ijprajournal.com]
A Researcher's Guide to Computational Reaction Analysis: 4-Benzyl-2,6-dichloropyrimidine as a Case Study
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of therapeutics, particularly kinase inhibitors. The synthetic utility of precursors like 4-benzyl-2,6-dichloropyrimidine hinges on the selective functionalization of its reactive sites. Understanding the underlying mechanisms of competing reactions is not merely academic; it is crucial for optimizing reaction conditions, maximizing yields, and accelerating the drug discovery pipeline.
This guide provides an in-depth computational comparison of two primary reaction pathways for the functionalization of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling. We will move beyond simple protocols to explain the causality behind computational choices, offering a framework for predicting and rationalizing chemical reactivity.
Part 1: The Computational Chemist's Toolkit: Theoretical Foundations
Before delving into specific reaction mechanisms, it is essential to understand the theoretical tools that form the bedrock of our analysis. Computational chemistry offers a powerful lens to visualize and quantify the intricate dance of electrons and atoms during a chemical transformation.[1]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational organic chemistry.[2] It provides a robust balance between computational cost and accuracy, making it ideal for studying the complex systems involved in organic reactions.[3][4] DFT calculations allow us to determine the electronic structure and energy of molecules, which are fundamental to understanding their reactivity.[5][6] The choice of a specific functional and basis set is a critical decision, as it directly impacts the accuracy of the results. For the systems discussed herein, hybrid functionals like B3LYP or M06-2X, paired with a Pople-style basis set such as 6-311+G(d,p), offer a reliable starting point.
Transition State Theory (TST)
To understand the rate of a chemical reaction, we must analyze its energy barrier. Transition State Theory (TST) provides the conceptual framework for this analysis.[7][8] A reaction proceeds from reactants to products via a high-energy transition state (TS), which represents a first-order saddle point on the potential energy surface.[9][10] Computationally, locating and characterizing this transition state is paramount.[1] The energy difference between the reactants and the transition state, known as the Gibbs free energy of activation (ΔG‡), is the primary determinant of the reaction kinetics. A lower activation barrier corresponds to a faster reaction.
Modeling the Reaction Environment: Solvent Effects
Reactions are rarely performed in the gas phase; the solvent plays a critical, and often complex, role in chemical reactivity.[11] Solvents can stabilize or destabilize reactants, products, and transition states, thereby altering both the thermodynamics and kinetics of a reaction.[12] Computational models account for these effects in two primary ways:
-
Implicit Solvent Models (e.g., PCM, SMD): These models approximate the solvent as a continuous, polarizable medium.[13] They are computationally efficient and effective at capturing bulk solvent effects.[12]
-
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation.[14] While computationally demanding, this method is necessary for reactions where specific solute-solvent interactions, such as hydrogen bonding, are critical to the mechanism.[15]
The choice between these models depends on the specific reaction and the level of detail required for an accurate mechanistic picture.[13]
Part 2: A Comparative Analysis of Reaction Mechanisms
This compound presents two electronically equivalent reactive centers at the C2 and C6 positions. However, the presence of the benzyl group at C4 introduces a steric factor that can influence regioselectivity. We will now compare the two most common pathways for C-C or C-N bond formation at these positions.
Mechanism I: Nucleophilic Aromatic Substitution (SNAr)
The Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr reaction is a fundamental transformation for functionalizing electron-deficient heterocycles like pyrimidines.[16] The mechanism is typically a two-step addition-elimination process involving a high-energy Meisenheimer intermediate. However, for highly reactive systems or with certain leaving groups, the reaction can become concerted.[17]
For 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C4 position due to superior stabilization of the negative charge in the Meisenheimer intermediate by the para-nitrogen atom.[18][19] In our target molecule, this compound, both C2 and C6 are para to a ring nitrogen, making them electronically similar. The primary differentiating factor is the steric hindrance imposed by the adjacent C4-benzyl group, which would be expected to disfavor attack at the C6 (and C2) position to some degree, depending on the size of the incoming nucleophile.
A computational investigation would focus on calculating the activation barriers for nucleophilic attack at both the C2 and C6 positions to predict the kinetic product.
Caption: Generalized SNAr mechanism at the C6 position.
Mechanism II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.
-
Transmetalation: The organic group is transferred from the boronic acid (or its boronate) to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst.
Studies on 2,4-dichloropyrimidine have established a clear preference for initial Suzuki coupling at the C4 position.[20][21] Computational work suggests this is due to more favorable bond dissociation energies.[20] For this compound, the electronic equivalence of C2 and C6 means that steric factors, both from the substrate's benzyl group and the catalyst's phosphine ligands, will likely play a decisive role in determining the site of the initial oxidative addition.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Part 3: Quantitative Comparison via Computational Data
To objectively compare these two reaction pathways, we can compute the activation free energies (ΔG‡) for each potential reaction. A lower ΔG‡ indicates a kinetically more favorable pathway. The following table presents a hypothetical but realistic set of results from DFT calculations (M06-2X/6-311+G(d,p)/SMD(DMF)) for the reaction of this compound with a generic amine nucleophile (SNAr) and phenylboronic acid (Suzuki).
| Reaction Pathway | Reactive Site | Catalyst/Reagent | Calculated ΔG‡ (kcal/mol) | Predicted Kinetic Outcome |
| S | C2 | Methylamine | 24.5 | Minor Product |
| S | C6 | Methylamine | 24.1 | Major Product |
| Suzuki Coupling | C2 | PhB(OH)₂, Pd(PPh₃)₄ | 28.9 | Minor Product |
| Suzuki Coupling | C6 | PhB(OH)₂, Pd(PPh₃)₄ | 27.8 | Major Product |
Interpretation of Data:
-
S
NAr Regioselectivity: The calculations predict a slight preference for nucleophilic attack at the C6 position over the C2 position (ΔΔG‡ = 0.4 kcal/mol). While small, this suggests that steric interactions with the benzyl group may be subtly different for the two electronically equivalent sites, or that subtle differences in the transition state geometries lead to this preference. -
Suzuki Regioselectivity: A similar preference for the C6 position is observed for the Suzuki coupling, with a slightly larger energy difference (ΔΔG‡ = 1.1 kcal/mol). This suggests that the bulky Pd(PPh₃)₄ catalyst is more sensitive to the steric environment around the C-Cl bonds.
-
S
NAr vs. Suzuki: Under these hypothetical conditions, the SNAr reaction with a simple amine has a significantly lower activation barrier than the Suzuki coupling. This is expected, as SNAr on activated pyrimidines is often facile. The choice of reaction would therefore depend on the desired substituent. For amination, SNAr is the clear choice. For arylation, the Suzuki reaction is necessary, despite its higher activation barrier.
Part 4: Validated Computational Protocols
Reproducibility and validation are pillars of scientific integrity. The following protocols outline a self-validating workflow for analyzing these reaction mechanisms.
General Computational Workflow
The logical flow for a reaction mechanism study involves locating and verifying all stationary points (reactants, intermediates, transition states, products) on the potential energy surface.
Caption: A self-validating workflow for computational reaction mechanism analysis.
Step-by-Step Protocol: SNAr Reaction Analysis
-
Input Structure Generation: Build the 3D structures of the reactants (this compound and the nucleophile) and the expected product.
-
Reactant/Product Optimization: Perform geometry optimizations and frequency calculations on all reactant and product species.
-
Causality: This step finds the lowest energy conformation for each molecule. The frequency calculation confirms it's a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.
-
-
Transition State (TS) Search: Use a method like Quadratic Synchronous Transit (QST2 or QST3) to generate an initial guess for the transition state structure, using the reactant and product structures as input.[10] Optimize this guess using a TS optimization algorithm (e.g., Berny algorithm).
-
Causality: TS optimizations seek a first-order saddle point.[9] An initial guess close to the actual TS is crucial for convergence.
-
-
TS Validation: Perform a frequency calculation on the optimized TS structure.
-
Trustworthiness: A valid transition state must have exactly one imaginary frequency. The corresponding vibrational mode should visually represent the reaction coordinate (e.g., the C-Nu bond forming and the C-Cl bond breaking).
-
-
Reaction Pathway Confirmation: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS.
-
Trustworthiness: The IRC calculation follows the reaction path downhill from the TS. It must connect smoothly to the previously optimized reactant and product minima to confirm the TS links the correct species.[1]
-
-
Energy Calculation: With the validated geometries, perform a final, more accurate single-point energy calculation using a larger basis set and including a solvent model (e.g., SMD).
-
Data Analysis: Calculate the Gibbs free energy of activation (ΔG‡) by subtracting the sum of the Gibbs free energies of the reactants from the Gibbs free energy of the transition state.
Conclusion and Outlook
This guide demonstrates how a structured computational analysis can provide profound insights into the reactivity of complex organic molecules like this compound. By systematically comparing the activation barriers of competing SNAr and Suzuki-Miyaura cross-coupling reactions, we can predict regioselectivity and overall kinetic feasibility. This predictive power is not just theoretical; it provides a rational basis for experimental design, enabling chemists to select optimal conditions—be it the choice of nucleophile, catalyst, or solvent—to achieve a desired synthetic outcome. As computational methods continue to grow in accuracy and efficiency, their integration into the daily workflow of synthetic and medicinal chemists will become indispensable for accelerating the discovery of new medicines.
References
- 1. grnjournal.us [grnjournal.us]
- 2. researchgate.net [researchgate.net]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 10. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 11. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Simulating Solvent Effects on Chemical Reactions: a Molecular Dynamics Approach [easychair.org]
- 15. Solvent Effects Analysis - CD ComputaBio [computabio.com]
- 16. benchchem.com [benchchem.com]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wuxibiology.com [wuxibiology.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Hazard Assessment and Chemical Profile of 4-Benzyl-2,6-dichloropyrimidine
As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal in a research environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Benzyl-2,6-dichloropyrimidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined here are designed to be self-validating, with clear explanations for each step to foster a deep understanding of the safety principles involved.
This compound is a halogenated pyrimidine derivative. Its chemical structure, containing a dichloropyrimidine core, classifies it as a hazardous substance requiring special disposal considerations.
Table 1: Chemical and Hazard Profile
| Property | Information | Source |
| Chemical Name | 2-Benzyl-4,6-dichloropyrimidine | --INVALID-LINK--[1] |
| CAS Number | 3740-82-7 | --INVALID-LINK--[1] |
| Molecular Formula | C11H8Cl2N2 | --INVALID-LINK--[2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | --INVALID-LINK--[1] |
| PrecautionaryStatements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | --INVALID-LINK--[1] |
Due to its classification as a halogenated organic compound, this compound falls under stringent disposal regulations. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste, often prohibiting land disposal without prior treatment.[3][4]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against potential splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact and contamination of personal clothing.
-
Respiratory Protection: If handling the compound in a way that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and absorbent materials from spill cleanups, must be collected in a designated hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical and be in good condition with a secure, sealable lid.
-
Labeling: Immediately label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant"
-
The date accumulation started.
-
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong acids or bases, to prevent unintended chemical reactions.
Step 2: Temporary Storage
-
Satellite Accumulation Area (SAA): The sealed and labeled hazardous waste container should be stored in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6] The container must remain closed at all times except when adding waste.
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Vendor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Waste Manifest: A hazardous waste manifest must be completed to accompany the waste shipment. This document tracks the waste from the point of generation to its final disposal facility.
-
Recommended Disposal Method: Due to its halogenated nature, the recommended disposal method is high-temperature incineration at a permitted hazardous waste facility.[3] This process effectively destroys the organic compound and minimizes the release of harmful substances into the environment.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and further contamination.
Step 1: Immediate Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.
Step 2: Spill Cleanup
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully scoop or sweep the material, avoiding the generation of dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.
-
Collection: Place the spilled material and any contaminated absorbent into the designated hazardous waste container.
-
Decontamination:
-
Clean the spill area with a detergent and water solution.
-
Wipe the area with a clean, damp cloth.
-
For final rinsing, use water.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[7]
-
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Step 3: Post-Cleanup
-
Remove PPE: Carefully remove and dispose of contaminated PPE in the hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By adhering to this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment.
References
- 1. echemi.com [echemi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
